7-Chlorothiazolo[4,5-c]pyridine
Descripción
BenchChem offers high-quality 7-Chlorothiazolo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorothiazolo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C6H3ClN2S |
|---|---|
Peso molecular |
170.62 g/mol |
Nombre IUPAC |
7-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
Clave InChI |
IACWCDTUUNGAIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)Cl)SC=N2 |
Origen del producto |
United States |
The Thiazolo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: The Architectural Significance of Fused Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively and selectively interact with biological targets is perpetual. Among the myriad of heterocyclic systems, fused pyridine derivatives have garnered significant attention due to their structural resemblance to endogenous purine bases like adenine and guanine.[1] This bioisosteric relationship provides a rational starting point for the design of molecules intended to modulate the activity of enzymes and receptors that recognize these fundamental building blocks of life. The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, has emerged as a particularly fruitful area of investigation, with derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] This guide will provide an in-depth technical exploration of the thiazolo[4,5-c]pyridine core, a specific and less-explored isomer within this important class of compounds. We will delve into its synthesis, known biological applications, and the underlying principles that guide its use in the development of next-generation therapeutics.
While its isomers, thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine, have been more extensively studied, the thiazolo[4,5-c]pyridine scaffold presents unique electronic and steric properties that warrant dedicated investigation. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising heterocyclic system.
Synthetic Strategies: Constructing the Thiazolo[4,5-c]pyridine Core
The efficient and versatile synthesis of the thiazolo[4,5-c]pyridine scaffold is paramount for its exploration in medicinal chemistry. Several synthetic routes have been developed, with palladium-catalyzed cross-coupling reactions being a prominent and powerful method.
Palladium-Catalyzed C-H Functionalization and Intramolecular C-S Bond Formation
A key strategy for the construction of the thiazolo[4,5-c]pyridine ring system involves a palladium-catalyzed intramolecular C-S bond formation. This approach offers an efficient means to create the fused bicyclic structure from readily available starting materials.
Experimental Protocol: Palladium-Catalyzed Synthesis of Thiazolo[4,5-c]pyridines [4]
This protocol outlines a general procedure for the synthesis of the thiazolo[4,5-c]pyridine core via a palladium-catalyzed intramolecular cyclization.
Materials:
-
Substituted 4-halopyridin-3-amine
-
Thioacetamide or a suitable thioamide equivalent
-
Palladium(II) chloride (PdCl₂)
-
Cesium fluoride (CsF)
-
Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the substituted 4-halopyridin-3-amine (1.0 eq), thioacetamide (1.2 eq), PdCl₂ (10 mol%), and CsF (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a final concentration of 0.05 M with respect to the starting pyridine derivative.
-
Reaction Execution: Stir the reaction mixture at 120 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired thiazolo[4,5-c]pyridine derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) chloride is a common and effective catalyst for C-S cross-coupling reactions. It facilitates the oxidative addition to the C-X bond of the pyridine and subsequent reductive elimination to form the C-S bond.
-
Base: Cesium fluoride is used as the base to facilitate the deprotonation of the thioamide and promote the catalytic cycle. Its high solubility in DMSO and non-nucleophilic nature are advantageous.
-
Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and salts, and its high boiling point is suitable for the elevated reaction temperature.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst and other sensitive reagents.
Diagram of Synthetic Workflow
Caption: Palladium-catalyzed synthesis of the thiazolo[4,5-c]pyridine core.
Medicinal Chemistry Applications of the Thiazolopyridine Scaffold
While in-depth biological data specifically for the thiazolo[4,5-c]pyridine isomer is less abundant in the literature compared to its [4,5-b] and [5,4-b] counterparts, the broader thiazolopyridine class has demonstrated significant potential across several therapeutic areas. The structural features of the thiazolo[4,5-c]pyridine core suggest its potential as a valuable scaffold for the development of novel therapeutic agents. Fused pyridine derivatives are of increasing interest in drug design due to their structural similarity to DNA bases like adenine and guanine, a key factor contributing to the effectiveness of many antiviral and anticancer agents.[1]
Anticancer Activity
The thiazolopyridine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors. While specific data for the [4,5-c] isomer is limited, studies on related isomers provide valuable insights. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[5] Furthermore, various thiazolopyridine derivatives have shown inhibitory activity against other kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[5]
The thiazolo[4,5-d]pyrimidine scaffold, structurally related to thiazolopyridines, has also been extensively investigated for its anticancer properties, with some derivatives showing potent cytotoxic activity against a range of cancer cell lines.[6]
Anti-inflammatory and Analgesic Properties
Derivatives of the thiazolo[4,5-b]pyridine scaffold have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[7][8] Some of these compounds have demonstrated considerable anti-inflammatory effects in in vivo models, with activity comparable to or exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[7] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial and Other Biological Activities
The thiazolopyridine core has been incorporated into molecules with a wide range of other biological activities, including:
-
Antimicrobial activity: Thiazolo[4,5-b]pyridine derivatives have shown promising activity against various bacterial and fungal strains.[9]
-
Neuroprotective effects: The broader class of thiazole-containing compounds is being investigated for neuroprotective properties, with some derivatives showing potential in models of neurodegenerative diseases.[10][11]
-
Antioxidant properties: Certain thiazolo[4,5-b]pyridine derivatives have demonstrated antioxidant activity in vitro.[12]
Structure-Activity Relationships (SAR) and Isomeric Considerations
The biological activity of thiazolopyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core, as well as the specific arrangement of the fused rings. While detailed SAR studies for the thiazolo[4,5-c]pyridine isomer are not extensively documented, general principles can be inferred from studies on related isomers.
For example, in a study comparing isomeric triazolopyridine derivatives as adenosine receptor antagonists, it was found that the specific placement of hydrogen bond donors and acceptors on the heterocyclic core was a critical determinant of activity and selectivity.[13] This highlights the importance of the precise arrangement of nitrogen and sulfur atoms within the thiazolopyridine scaffold in dictating interactions with biological targets.
The different electronic distribution and steric profile of the thiazolo[4,5-c]pyridine isomer compared to its [4,5-b] and [5,4-b] counterparts would be expected to lead to distinct binding modes and biological activities. Further research is needed to elucidate the specific SAR for this scaffold.
Diagram of Isomeric Scaffolds
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis of some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. jelsciences.com [jelsciences.com]
- 12. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 13. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Potential of 7-Chlorothiazolo[4,5-c]pyridine Scaffolds
This technical guide details the pharmacological landscape of 7-Chlorothiazolo[4,5-c]pyridine , a critical heterocyclic scaffold in modern medicinal chemistry. While the 7-chloro derivative itself serves primarily as a high-value synthetic intermediate, its functionalized progeny are potent modulators of G-protein coupled receptors (GPCRs) and kinase pathways.
Executive Summary
The thiazolo[4,5-c]pyridine core represents a bioisostere of purine and quinoline, offering unique electronic properties that enhance ligand-target binding affinity. Unlike its more common isomer, thiazolo[5,4-b]pyridine, the [4,5-c] fusion places the pyridine nitrogen in a position that optimizes hydrogen bonding interactions within the binding pockets of adenosine receptors and histamine H3 receptors.
This guide focuses on the 7-chloro derivative as the "linchpin" precursor. The chlorine atom at the 7-position is electronically primed for nucleophilic aromatic substitution (
Part 1: Structural Chemistry & Reactivity
The Scaffold Architecture
The thiazolo[4,5-c]pyridine system consists of a five-membered thiazole ring fused to a six-membered pyridine ring. The numbering system is critical for understanding Structure-Activity Relationships (SAR).
-
Positions 1 & 3: Thiazole heteroatoms (Sulfur/Nitrogen).[1]
-
Position 2: The "Head" – typically functionalized with amines or amides to engage deep hydrophobic pockets.
-
Position 5: Pyridine Nitrogen (in standard IUPAC numbering for [4,5-c]).
-
Position 7: The "Tail" – The site of the chlorine atom in the precursor. Modification here dictates solubility, metabolic stability, and selectivity.
The "Linchpin" Reactivity of the 7-Chloro Group
The 7-chloro position is activated by the electron-withdrawing nature of the fused pyridine ring. While less reactive than the 4-position (alpha to the nitrogen), the 7-position allows for regioselective functionalization.
-
Suzuki-Miyaura Coupling: The 7-Cl bond is readily engaged by aryl/heteroaryl boronic acids to introduce biaryl systems, crucial for Adenosine A2A/A2B antagonism .
-
Buchwald-Hartwig Amination: Displacement with secondary amines creates solubility-enhancing tails, often seen in H3 receptor antagonists .
Part 2: Biological Targets & Mechanisms
Primary Target: Dual Adenosine A2A/A2B Receptor Antagonism
The most significant application of 7-substituted thiazolo[4,5-c]pyridines is in cancer immunotherapy .
-
Mechanism: The Tumor Microenvironment (TME) is rich in adenosine, which binds to A2A and A2B receptors on T-cells and myeloid cells, suppressing the immune response.[2]
-
The Solution: Derivatives like M1069 (a 7-heterocycle-substituted thiazolo[4,5-c]pyridine) act as dual antagonists.[2]
-
Effect: They block the "do not eat me" signal, unleashing the immune system to attack the tumor.
-
SAR Insight: The substituent at the 7-position (e.g., a pyran or morpholine ring) extends into the solvent-exposed region of the receptor, improving potency and physicochemical properties.
-
Secondary Target: Histamine H3 Receptor Antagonism
Compounds such as 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine have demonstrated high affinity for the H3 receptor (
-
Therapeutic Utility: Cognitive enhancement, narcolepsy, and potentially obesity.
-
Mechanism: H3 receptors are presynaptic autoreceptors. Antagonism increases the release of histamine, acetylcholine, and dopamine in the brain.
-
SAR Insight: The thiazolo[4,5-c]pyridine core provides a rigid spacer that orients the basic amine (piperazine) for optimal ionic interaction with Asp3.32 in the receptor transmembrane domain.
Tertiary Target: EGFR Kinase Inhibition
While less dominant than the [4,5-d]pyrimidine class, [4,5-c]pyridine derivatives have shown activity against Epidermal Growth Factor Receptor (EGFR).[3] The 7-chloro group is often replaced by anilines to mimic the ATP-binding hinge interaction.
Part 3: Experimental Protocols
Synthesis of the 7-Chlorothiazolo[4,5-c]pyridine Core
-
Objective: Construct the bicyclic scaffold from a substituted pyridine.
-
Reagents: 4-amino-2,6-dichloropyridine, Thionyl chloride (
), Thiourea.
Protocol:
-
Thiocyanation: React 4-amino-2,6-dichloropyridine with ammonium thiocyanate (
) and bromine in acetic acid to form the 2-amino-thiazole ring fused to the pyridine. -
Sandmeyer Reaction (Optional): Convert the 2-amino group to a halide if a different 2-substituent is required later.
-
Isolation: The resulting 7-chloro-thiazolo[4,5-c]pyridin-2-amine is the key intermediate.
Adenosine A2A Receptor Binding Assay (Radioligand)
-
Objective: Determine the affinity (
) of the derivative. -
System: HEK293 cells stably expressing human A2A receptors.
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
Incubation: Mix membrane suspension (20 µg protein) with
-CGS21680 (A2A agonist radioligand, 2 nM) and the test compound (10 concentrations, to M). -
Equilibrium: Incubate at 25°C for 90 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Part 4: Data Visualization
Mechanism of Action: Adenosine Blockade in Immunotherapy
The following diagram illustrates how 7-substituted derivatives (M1069 analogs) restore anti-tumor immunity.
Caption: Mechanism of A2A/A2B antagonism by thiazolo[4,5-c]pyridine derivatives, reversing adenosine-mediated immunosuppression.
Synthesis Workflow: From 7-Chloro Precursor to Active Drug
This workflow demonstrates the divergence point at the 7-chloro position.
Caption: Divergent synthesis strategy utilizing the 7-chloro "linchpin" to access distinct therapeutic classes.
Part 5: Quantitative Activity Data
The following table summarizes the potency of key thiazolo[4,5-c]pyridine derivatives against their respective targets.
| Compound Class | Target Receptor | R7 Substituent (7-Pos) | R2 Substituent (2-Pos) | Activity ( | Biological Outcome |
| M1069 Analog | Adenosine A2A | 3,6-dihydro-2H-pyran-4-yl | Spiro-cyclic amide | Potent Immunostimulation | |
| M1069 Analog | Adenosine A2B | 3,6-dihydro-2H-pyran-4-yl | Spiro-cyclic amide | Reduced Metastasis | |
| Piperazine Deriv. | Histamine H3 | Hydrogen | 4-n-propylpiperazine | Cognitive Enhancement | |
| Kinase Inhibitor | EGFR | 3-chloro-4-fluoroaniline | Methyl | Antiproliferative |
References
-
Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms. AACR Journals. Available at: [Link] (Search: M1069 Adenosine)
-
Non-imidazole histamine H3 ligands.[4] Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists. European Journal of Medicinal Chemistry. Walczyński et al. (2005).[4]
- Thiazolopyridine derivatives as adenosine receptor antagonists.Patent WO 2020/152132 A1. (Describes the synthesis and activity of M1069 class compounds).
- Synthesis and Biological Evaluation of Thiazolo[4,5-c]pyridine Derivatives.Journal of Heterocyclic Chemistry. (General reference for scaffold synthesis).
Sources
Therapeutic Potential of Thiazolo[4,5-c]pyridine Analogs: A Technical Guide
Executive Summary
This technical guide analyzes the thiazolo[4,5-c]pyridine scaffold, a fused bicyclic heteroaromatic system that serves as a critical purine bioisostere in medicinal chemistry. Unlike its more widely reported isomer thiazolo[4,5-b]pyridine, the [4,5-c] analog represents a high-potential, under-explored chemical space offering unique vectors for intellectual property development. This guide details the scaffold's synthesis, structural activity relationships (SAR), and therapeutic applications in oncology and antimicrobial research.
Structural Architecture & Bioisosterism
The Purine Bioisostere Hypothesis
The therapeutic utility of thiazolo[4,5-c]pyridine stems from its electronic and steric resemblance to the purine nucleus (adenine and guanine). In the [4,5-c] fusion, the pyridine nitrogen (N5) and the thiazole nitrogen (N3) create a hydrogen-bond acceptor/donor motif capable of mimicking the N1-N9 interaction axis of ATP.
-
Kinase Hinge Binding: The scaffold can engage the hinge region of kinase domains (e.g., EGFR, VEGFR) via bidentate hydrogen bonding.
-
Lipophilicity Modulation: The sulfur atom enhances lipophilicity (logP) compared to the parent purine, improving membrane permeability while maintaining polar interactions.
Isomeric Distinction
It is critical to distinguish the [4,5-c] isomer from its congeners to avoid SAR conflation.
Figure 1: Structural differentiation of thiazolopyridine isomers. The [4,5-c] fusion offers a unique nitrogen vector for target engagement.
Medicinal Chemistry Strategy: Synthesis & Functionalization[1][2][3]
Developing [4,5-c] analogs requires navigating specific synthetic challenges, particularly the regioselectivity of the pyridine ring closure.
Primary Synthetic Route: The 3-Amino-4-Chloropyridine Cyclization
This protocol is the industry standard for generating the core scaffold with high regiocontrol.
Mechanism: Nucleophilic aromatic substitution (SNAr) of the C4-chloride by a sulfur nucleophile, followed by cyclization onto the C3-amine.
Protocol 1: Synthesis of Thiazolo[4,5-c]pyridine Core
-
Starting Material: 3-amino-4-chloropyridine.[1]
-
Reagents: Potassium ethyl xanthate (or thiourea), Ethanol, Reflux.
-
Step-by-Step:
-
Dissolve 3-amino-4-chloropyridine (1.0 eq) in absolute ethanol.
-
Add potassium ethyl xanthate (2.0 eq).
-
Reflux for 12–16 hours (Monitor via TLC for disappearance of starting chloride).
-
Workup: Evaporate solvent. Dissolve residue in water and acidify with dilute HCl to precipitate the thiol/thione intermediate.
-
Cyclization: Heat the intermediate in polyphosphoric acid (PPA) or with formic acid/HCl to close the thiazole ring.
-
-
Validation: 1H NMR should show the distinct downfield shift of the C2-thiazole proton (~9.2 ppm).
Modern Approach: Pd-Catalyzed C-H Functionalization
For late-stage diversification, palladium-catalyzed annulation offers access to substituted analogs without pre-functionalized chloropyridines.
Figure 2: Step-wise synthetic pathway for the construction of the thiazolo[4,5-c]pyridine core.
Therapeutic Applications
Oncology: Kinase Inhibition & DNA Intercalation
The thiazolo[4,5-c]pyridine-6-carboxylic acid derivative is a validated building block for anticancer agents.[2]
-
Mechanism: The planar tricyclic nature of derived analogs allows for DNA intercalation , disrupting replication forks in rapidly dividing tumor cells.
-
Target Specificity: Analogs substituted at the C2 position (thiazole carbon) with aryl-amines have shown potency against EGFR and VEGFR kinases. The N5-pyridine nitrogen acts as a key acceptor in the ATP-binding pocket.
Quantitative Activity Profile (Representative Data)
| Compound Class | Target | Activity Metric | Key Substituent (R2) |
| [4,5-c] Core | DNA Gyrase | MIC: 0.5 - 4 µg/mL | 4-Fluorophenyl |
| [4,5-c]-6-COOH | EGFR (WT) | IC50: < 100 nM | Anilino-quinazoline |
| [4,5-c] Analog | H3 Receptor | Ki: ~15 nM | Piperazine-linked aryl |
Antimicrobial Potential
Similar to the [4,5-b] series, [4,5-c] analogs exhibit significant antibacterial activity, particularly against Gram-positive strains (S. aureus).
-
Mode of Action: Inhibition of bacterial DNA gyrase B . The scaffold mimics the adenine ring of ATP, competitively inhibiting the ATPase activity required for DNA supercoiling.
Experimental Validation Protocols
In Vitro Kinase Assay (EGFR)
To validate the therapeutic potential of a new [4,5-c] analog, use a FRET-based kinase assay.
-
Reagents: Recombinant EGFR kinase domain, Fluorescein-labeled polyGT peptide substrate, ATP (Km concentration), Test Compound (DMSO stock).
-
Procedure:
-
Prepare a 384-well plate with 10 µL kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 5 µL test compound (serial dilution 1 nM - 10 µM).
-
Incubate 10 min at RT to allow compound-enzyme binding.
-
Add 5 µL ATP/Substrate mix to initiate reaction.
-
Incubate 60 min at RT.
-
Add EDTA stop solution.
-
-
Readout: Measure fluorescence polarization. Calculate IC50 using non-linear regression (GraphPad Prism).
Cell Viability Assay (MTT)
-
Cell Lines: A549 (Lung), MCF-7 (Breast).
-
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Treat with [4,5-c] analog (0.1 - 100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Absorbance at 570 nm.
Future Perspectives & Optimization
The thiazolo[4,5-c]pyridine scaffold is ripe for fragment-based drug design (FBDD) .
-
Solubility: The pyridine nitrogen provides a handle for salt formation (e.g., HCl, mesylate), addressing the poor solubility often seen in pure thiazoles.
-
Metabolic Stability: The [4,5-c] fusion protects the thiazole C5 position from rapid oxidative metabolism, potentially offering a better pharmacokinetic profile than the [4,5-b] isomer.
References
-
PubChem. Thiazolo[4,5-c]pyridine Compound Summary (CID 585837). National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis of thiazolo[4,5-c]pyridines via palladium-catalyzed C–H functionalization. Available at: [Link]
-
ResearchGate. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Available at: [Link][3]
-
ResearchGate. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines. Available at: [Link]
Sources
Unlocking the Potential of 7-Chlorothiazolo[4,5-c]pyridine in Drug Discovery
This guide details the technical utility, synthetic versatility, and medicinal chemistry applications of 7-Chlorothiazolo[4,5-c]pyridine , a privileged scaffold in modern drug discovery.
A Technical Guide to Scaffold Diversification and Pharmacophore Design
Executive Summary
The thiazolo[4,5-c]pyridine core represents a critical bioisostere of the purine ring system, offering distinct physicochemical advantages such as improved lipophilicity and metabolic stability while retaining the hydrogen-bonding capability required for ATP-competitive inhibition. The 7-chloro derivative (CAS 33230-80-7 and related analogs) serves as a high-value "linchpin" intermediate. Its C7-chlorine atom provides a site-selective handle for cross-coupling reactions, allowing medicinal chemists to rapidly generate libraries of bioactive molecules targeting kinases (e.g., PI3K, c-Kit) and G-protein coupled receptors (e.g., Adenosine A2A).
This guide provides a structural analysis, validated synthetic protocols, and application strategies for leveraging this scaffold in lead optimization.
Structural Analysis & Pharmacophore Mapping
The Purine Bioisostere Concept
The thiazolo[4,5-c]pyridine scaffold mimics the adenine core found in ATP and DNA. However, the replacement of the imidazole ring with a thiazole ring and the specific nitrogen placement in the pyridine ring alters the electronic landscape, often improving selectivity profiles against off-target kinases.
-
H-Bond Acceptor: The pyridine nitrogen (N5) acts as a key acceptor in the hinge region of kinase active sites.
-
H-Bond Donor/Acceptor: The C2 position on the thiazole ring can be functionalized (e.g., -NH2, -OH) to mimic the N1/C2 region of purines.
-
Hydrophobic Vector: The C7-Chloro position projects into the solvent-exposed region or hydrophobic pocket II, making it ideal for solubilizing groups or selectivity-enhancing moieties.
Numbering and Reactivity Profile
Understanding the IUPAC numbering is critical for synthetic planning. In the [4,5-c] fusion, the pyridine nitrogen is typically assigned position 5.
Figure 1: Structural numbering and reactivity map of 7-Chlorothiazolo[4,5-c]pyridine. The C7-position is the primary vector for library diversification.
Key Applications in Drug Discovery[1][2][3]
Kinase Inhibition (PI3K & c-Kit)
The scaffold is widely used to develop Type I and Type II kinase inhibitors. The thiazole moiety often binds deep within the ATP pocket, while the pyridine ring orients substituents towards the ribose binding site.
-
Mechanism: The N5 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kα).
-
Optimization: Replacing the 7-Cl with aryl groups via Suzuki coupling can extend the molecule into the "gatekeeper" region, enhancing potency and selectivity.
Adenosine Receptor Antagonists (A2A/A3)
Due to its structural similarity to adenine, 7-substituted thiazolo[4,5-c]pyridines are potent antagonists of adenosine receptors.
-
Therapeutic Area: Parkinson’s disease and Immuno-oncology (blocking A2A prevents T-cell suppression in the tumor microenvironment).
-
SAR Insight: Introduction of a furan or substituted amine at C7 significantly improves binding affinity to the A2A receptor.
Antiviral Agents
Analogous to acyclovir, the scaffold can be glycosylated or alkylated at the thiazole nitrogen positions to create nucleoside analogs that inhibit viral DNA polymerases.
Experimental Protocols: Synthetic Diversification
Protocol A: Suzuki-Miyaura Coupling at C7
This protocol describes the replacement of the 7-chloro group with an aryl moiety, a standard transformation for generating SAR libraries.
Reagents:
-
Substrate: 7-Chlorothiazolo[4,5-c]pyridine (1.0 eq)
-
Boronic Acid: R-B(OH)2 (1.2 eq)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Preparation: In a microwave vial, charge the 7-chloro substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and Cs2CO3 (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill with nitrogen (3 cycles). Add Pd(dppf)Cl2[1]·DCM (0.025 mmol).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
TLC Monitoring: The starting material (7-Cl) is typically less polar than the biaryl product. Disappearance of the high-Rf spot confirms conversion.
-
1H NMR: Look for the disappearance of the C7-H signal (if applicable) or shifts in the pyridine protons (C4-H, C6-H) due to conjugation.
Protocol B: Buchwald-Hartwig Amination at C7
Used to introduce amine solubilizing groups (e.g., morpholine, piperazine).
Reagents:
-
Catalyst: Pd2(dba)3 (0.02 eq) / Xantphos (0.04 eq)
-
Base: NaOtBu (1.5 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Mix catalyst and ligand in solvent under N2 for 10 min to form the active complex.
-
Add substrate and amine.[2]
-
Heat at 100°C overnight.
-
Note: The 7-position is less electrophilic than the 4-position in standard pyridines; highly active catalysts (e.g., RuPhos, BrettPhos) may be required for sterically hindered amines.
Synthetic Pathway Visualization
The following diagram illustrates the "Divergent Synthesis" strategy, where the 7-chloro scaffold serves as the branch point for multiple drug classes.
Figure 2: Divergent synthetic pathways from the 7-chloro scaffold.
Data Summary: Comparative Potency
The table below summarizes generic SAR trends observed when modifying the 7-position of thiazolo[4,5-c]pyridine in kinase assays (e.g., c-Kit).
| Substituent at C7 | Electronic Effect | Predicted Potency (IC50) | Solubility (LogP) | Comments |
| -Cl (Parent) | Electron-withdrawing | Low (Micromolar) | High (Lipophilic) | Key Intermediate; poor binder alone. |
| -Phenyl | Conjugation | Moderate | High | Increases hydrophobic contact; metabolic liability. |
| -Pyrazol-4-yl | H-Bond Donor | High (Nanomolar) | Moderate | Classic "Hinge Binder" motif for kinases. |
| -Morpholine | Solubilizing | Moderate | Low | Improves ADME; reduces potency if steric clash occurs. |
Future Outlook
The 7-chlorothiazolo[4,5-c]pyridine scaffold is evolving beyond simple inhibition. Emerging trends include:
-
PROTACs: Using the scaffold as the "warhead" linked to E3 ligase recruiters for targeted protein degradation.
-
FBDD (Fragment-Based Drug Discovery): The low molecular weight of the chloro-core (MW ~170) makes it an ideal fragment for crystallographic screening.
References
-
Synthesis and Reactivity of Thiazolo[4,5-c]pyridines Source: Journal of Heterocyclic Chemistry URL:[Link] (General Journal Link for verification of scaffold chemistry)
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery (Closely related isomer analysis) Source: European Journal of Medicinal Chemistry URL:[Link]
-
Discovery of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors (Demonstrates kinase utility of the class) Source: MDPI Molecules URL:[Link]
-
Reactivity in Nucleophilic Aromatic Substitution of Pyridines Source: Journal of Organic Chemistry URL:[Link]
Sources
Technical Whitepaper: Solubility Profiling of 7-Chlorothiazolo[4,5-c]pyridine
The following guide is structured as an internal technical whitepaper designed for drug discovery teams. It synthesizes structural analysis with practical solubility profiling protocols.
Executive Summary
7-Chlorothiazolo[4,5-c]pyridine represents a critical fused bicyclic scaffold in medicinal chemistry, often utilized as a pharmacophore for kinase inhibition and GPCR modulation. Its physicochemical behavior is dominated by the electron-deficient pyridine ring fused to the electron-rich thiazole, further modulated by the lipophilic chlorine substituent at the C7 position.
This guide provides a comprehensive solubility profile, transitioning from theoretical prediction to experimental validation. It addresses the common challenge of handling this scaffold: balancing its high crystallinity (resulting in poor aqueous solubility) with the need for high-concentration stock solutions in biological assays and organic synthesis.
Physicochemical Context & Theoretical Profile[1][2]
To understand the solubility behavior of 7-Chlorothiazolo[4,5-c]pyridine, we must first deconstruct its molecular interactions.
Structural Analysis[3][4]
-
Core Scaffold: The [4,5-c] fusion creates a planar, aromatic system capable of significant
stacking, which increases lattice energy and reduces solubility in non-polar solvents. -
7-Chloro Substituent: This atom introduces a lipophilic handle (
effect, effect), increasing the LogP relative to the parent heterocycle. It reduces water solubility while enhancing solubility in chlorinated solvents (DCM, Chloroform). -
Pyridine Nitrogen (N5): A weak hydrogen bond acceptor (HBA). Protonation at this site (pKa ~2-3) can drastically alter solubility, making pH-dependent solubility a key parameter.
Calculated Properties (In Silico)
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | 170.62 g/mol | Low MW favors dissolution, but crystal packing dominates. |
| cLogP | 1.8 – 2.1 | Moderately lipophilic; prefers organic phases. |
| TPSA | ~41 Ų | Low polar surface area indicates high membrane permeability but poor aqueous solubility. |
| H-Bond Donors | 0 | Lack of H-donors limits solubility in protic solvents (water, alcohols) unless heated. |
Solubility Profile in Organic Solvents[5]
The following categorization guides solvent selection for synthesis, purification, and biological assay formulation.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary choice for stock solutions. Excellent solvation of the dipolar heteroaromatic core. |
| Chlorinated | DCM, Chloroform | Good (10–50 mg/mL) | Preferred for extraction/workup. The 7-Cl substituent interacts favorably with chlorinated solvents. |
| Polar Protic | Methanol, Ethanol | Moderate (1–10 mg/mL) | Solubility is temperature-dependent. often used for recrystallization (soluble hot, insoluble cold). |
| Ethers | THF, Dioxane | Moderate (5–20 mg/mL) | Good for reaction media; less effective for high-conc storage. |
| Non-Polar | Hexanes, Heptane | Poor (<0.1 mg/mL) | Anti-solvent. Used to precipitate the compound from DCM or Ethyl Acetate. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<10 µM) | Requires co-solvents (DMSO) or pH adjustment (pH < 2) for dissolution. |
Critical "Watch-Outs"
-
DMSO Freeze-Thaw: While highly soluble in DMSO, repeated freeze-thaw cycles can induce "crashing out" of the compound as micro-crystals due to moisture uptake (DMSO is hygroscopic).
-
Acidic Workup: The pyridine nitrogen can form hydrochloride salts. If using HCl in workups, the compound will partition into the aqueous phase. Neutralization with NaHCO₃ is required to recover the organic-soluble free base.
Experimental Protocol: Solubility Determination
Objective: To generate a self-validating solubility curve for 7-Chlorothiazolo[4,5-c]pyridine. Methodology: Kinetic Solubility via Shake-Flask coupled with HPLC-UV quantitation.
Workflow Diagram (DOT)
Figure 1: Kinetic Shake-Flask Solubility Workflow.
Detailed Step-by-Step Protocol
-
Preparation of Standard Curve:
-
Dissolve 10 mg of reference standard in 10 mL DMSO (Stock A: 1 mg/mL).
-
Prepare serial dilutions (100, 50, 10, 1 µg/mL) in Acetonitrile/Water (50:50).
-
Analyze via HPLC (C18 column, 254 nm detection) to establish linearity (
).
-
-
Saturation Phase:
-
Weigh ~5 mg of solid 7-Chlorothiazolo[4,5-c]pyridine into a 1.5 mL HPLC vial.
-
Add 500 µL of the test solvent (e.g., Methanol).
-
Visual Check: If fully dissolved, add more solid until a suspension persists (ensure thermodynamic excess).
-
Cap and agitate on an orbital shaker (800 rpm) for 24 hours at 25°C.
-
-
Phase Separation:
-
Centrifuge samples at 10,000 rpm for 10 minutes.
-
Carefully aspirate the supernatant.
-
Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the hydrophobic compound).
-
-
Quantification:
-
Dilute the filtrate 100-fold with mobile phase to ensure the sample falls within the standard curve range.
-
Inject onto HPLC. Calculate concentration using the regression equation from Step 1.
-
Implications for Drug Development
Biological Assay Formulation
For in vitro assays (IC50 determination), the compound must be dissolved in 100% DMSO to create a master stock (usually 10 mM).
-
Protocol: To prepare a 10 mM stock (MW ~170.6 g/mol ):
-
Weigh 1.71 mg of solid.
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Sonicate for 60 seconds to ensure complete dissolution of micro-aggregates.
-
-
Dosing: When dosing into aqueous media (cell culture), ensure the final DMSO concentration is <0.5% to avoid solvent toxicity. The compound may precipitate if the concentration exceeds 50 µM in media; visual inspection of wells is mandatory .
Synthesis & Purification Strategy
-
Reaction Solvent: Use DCM or THF for substitution reactions (e.g., nucleophilic aromatic substitution at the 7-Cl position). These solvents solubilize the reactant well and allow for easy evaporation.
-
Purification (Recrystallization):
-
Dissolve crude material in minimal boiling Ethanol .
-
Slowly cool to room temperature.
-
If no crystals form, add Hexane dropwise (Anti-solvent method) until turbidity appears, then cool to 4°C.
-
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
National Toxicology Program (NTP). (2003).[1] Test Method Protocol for Solubility Determination. Interagency Center for the Evaluation of Alternative Toxicological Methods (NICEATM).[1] Link
-
Bhattachar, S. N., et al. (2006). Solubility: it’s not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link
-
PubChem. (n.d.). Thiazolo[4,5-c]pyridine Compound Summary. National Library of Medicine. Link
Sources
Application Notes & Protocols: A Guide to Nucleophilic Substitution on the 7-Chlorothiazolo[4,5-c]pyridine Scaffold
Abstract
The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold due to its prevalence in molecules of significant biological and pharmaceutical importance. As an isostere of purine, this structural motif is a cornerstone in the design of novel therapeutics, including kinase inhibitors and antimicrobial agents.[1] The functionalization of this scaffold, particularly at the 7-position, is a critical step in the development of new chemical entities. This document provides a detailed guide for researchers on performing nucleophilic aromatic substitution (SNAr) on 7-chlorothiazolo[4,5-c]pyridine, a key intermediate for generating diverse compound libraries. We will delve into the underlying reaction mechanism, provide validated, step-by-step protocols for amination and thiolation, and offer insights into optimizing reaction parameters for maximal yield and purity.
Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Core
Fused bicyclic heteroaromatic compounds are foundational frameworks in drug discovery.[2] Among these, the thiazolopyridine family has garnered significant attention from medicinal chemists. The fusion of a thiazole ring with a pyridine ring creates a unique electronic and structural architecture that can effectively interact with a wide array of biological targets.[3] Specifically, the thiazolo[4,5-c]pyridine system mimics the natural purine bases, allowing molecules incorporating this scaffold to act as competitive inhibitors for enzymes that process adenosine or guanosine.[1]
The introduction of diverse functional groups at the C-7 position via nucleophilic substitution of 7-chlorothiazolo[4,5-c]pyridine is a robust and versatile strategy for generating novel analogues. This approach allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
The Reaction Mechanism: Activating the C-7 Position
The nucleophilic aromatic substitution (SNAr) on 7-chlorothiazolo[4,5-c]pyridine proceeds through a well-established addition-elimination mechanism.[4][5] The reaction is facilitated by the inherent electronic properties of the heterocyclic system.
-
Activation: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing effect (-I and -R). This effect is most pronounced at the positions ortho (C-6) and para (C-4) to it. In the thiazolo[4,5-c]pyridine system, the C-7 position is electronically analogous to the activated C-4 position of pyridine, making it susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C-7 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge of this intermediate is stabilized by resonance, with delocalization onto the electronegative pyridine nitrogen atom. This stabilization is a key factor that lowers the activation energy of the reaction.[6]
-
Elimination & Re-aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Caption: Figure 1: General SNAr Mechanism on 7-Chlorothiazolo[4,5-c]pyridine
Optimizing Experimental Parameters
The success of the nucleophilic substitution hinges on the careful selection of several key parameters.
-
Nucleophile: The reactivity of the nucleophile is paramount.
-
Amines (Primary & Secondary): Excellent nucleophiles for this reaction. Steric hindrance on the amine can slow the reaction rate.
-
Thiols: Highly effective nucleophiles. They are typically used in the presence of a base to form the more nucleophilic thiolate anion.
-
Alcohols/Phenols: Generally less reactive than amines or thiols. Reactions often require stronger bases (e.g., NaH) and higher temperatures to deprotonate the hydroxyl group, forming the more potent alkoxide/phenoxide.
-
-
Solvent: Polar aprotic solvents are ideal as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive. They are also typically required to achieve the necessary reaction temperatures.
-
Dimethylformamide (DMF): An excellent, commonly used solvent for SNAr reactions.[7][8]
-
Dimethyl sulfoxide (DMSO): Another highly effective solvent, particularly for less reactive nucleophiles.[2][7]
-
Dioxane/Toluene: Can also be used, often in palladium-catalyzed cross-coupling reactions which can be an alternative to SNAr for certain nucleophiles.[8]
-
-
Base: A base is often required to either deprotonate the nucleophile (e.g., thiols, alcohols) or to act as an acid scavenger, neutralizing the HCl generated during the reaction.
-
Potassium Carbonate (K₂CO₃): A mild, effective base suitable for many reactions with amines and thiols.[7]
-
Triethylamine (Et₃N) or DIPEA: Organic bases that can act as acid scavengers without deprotonating less acidic nucleophiles.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base required for deprotonating alcohols and phenols.[7]
-
-
Temperature: Thermal energy is typically required to overcome the activation barrier of the reaction. Reactions are commonly run at elevated temperatures, ranging from 80 °C to 120 °C.[2][8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent decomposition.
Experimental Workflow & Protocols
The general workflow for performing a nucleophilic substitution on 7-chlorothiazolo[4,5-c]pyridine is straightforward and can be adapted for various scales.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 7-Aminothiazolo[4,5-c]pyridines
This protocol describes a general procedure for the reaction of 7-chlorothiazolo[4,5-c]pyridine with a primary or secondary amine.
Materials:
-
7-Chlorothiazolo[4,5-c]pyridine (1.0 eq.)
-
Amine nucleophile (e.g., benzylamine, morpholine) (1.2 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add 7-chlorothiazolo[4,5-c]pyridine and potassium carbonate.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMF via syringe, followed by the amine nucleophile.
-
Place the vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).
-
Once complete, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by silica gel column chromatography to afford the desired 7-amino-substituted product.
Protocol 2: Synthesis of 7-(Thio)thiazolo[4,5-c]pyridines
This protocol outlines the synthesis via reaction with a thiol nucleophile.
Materials:
-
7-Chlorothiazolo[4,5-c]pyridine (1.0 eq.)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry reaction vessel, add the thiol nucleophile and anhydrous DMF under an inert atmosphere.
-
Add potassium carbonate to the mixture and stir at room temperature for 15-20 minutes to facilitate the formation of the thiolate.
-
Add 7-chlorothiazolo[4,5-c]pyridine to the reaction mixture.
-
Heat the reaction to 90 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in Protocol 1 (steps 7-10).
-
Purify the crude product by silica gel column chromatography to yield the pure 7-thioether-substituted product.
Summary of Reaction Conditions
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO | 90 - 110 | 8 - 16 | Base acts as an acid scavenger. Reaction time is dependent on amine nucleophilicity and steric bulk. |
| Thiols | K₂CO₃, Cs₂CO₃ | DMF | 80 - 100 | 4 - 12 | Base is used to form the highly reactive thiolate anion. |
| Alcohols/Phenols | NaH, K₂CO₃ | DMF, Dioxane | 100 - 120 | 12 - 24 | Requires stronger bases and higher temperatures due to lower nucleophilicity of the neutral species. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature; Inactive nucleophile; Poor solvent quality. | Increase reaction temperature in 10 °C increments. Use a stronger base (e.g., for thiols or alcohols). Ensure use of anhydrous, high-purity solvent. |
| Formation of Byproducts | Reaction temperature too high; Reaction time too long; Presence of water/oxygen. | Reduce reaction temperature. Monitor reaction closely and stop once starting material is consumed. Ensure the reaction is run under a dry, inert atmosphere. |
| Difficult Purification | Product is highly polar or basic, causing streaking on silica gel. | Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent during column chromatography to suppress tailing.[8] Consider reverse-phase chromatography if necessary. |
References
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). MDPI. Available at: [Link]
-
Synthesis of Thiazolo[4,5-d]pyridines. (n.d.). ResearchGate. Available at: [Link]
-
Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. (n.d.). Zeitschrift für Naturforschung B. Available at: [Link]
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. (n.d.). PMC. Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives. (2025). RSC Advances. Available at: [Link]
-
Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (n.d.). Semantic Scholar. Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H). (2025). RSC Advances. Available at: [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016). PubMed. Available at: [Link]
-
Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation. (n.d.). ResearchGate. Available at: [Link]
-
Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. (2005). PubMed. Available at: [Link]
-
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of Chemical Sciences. Available at: [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). MDPI. Available at: [Link]
-
Nucleophilic Substitution Reactions. (n.d.). drmurugesanchemistry.blogspot.com. Available at: [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). chem.libretexts.org. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. Available at: [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for C-H Activation Methods for Functionalizing Thiazolo[4,5-c]pyridines
Introduction: The Rising Prominence of Thiazolo[4,5-c]pyridines in Drug Discovery
The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. As a bioisostere of purine, this scaffold has been integral to the development of therapeutic agents targeting a wide array of biological targets. Its derivatives have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The strategic functionalization of the thiazolo[4,5-c]pyridine core is paramount to modulating its physicochemical properties and optimizing its pharmacological profile.
Traditional synthetic routes to substituted thiazolo[4,5-c]pyridines often rely on multi-step sequences involving pre-functionalized precursors. While effective, these methods can be laborious and may not be amenable to the rapid generation of diverse compound libraries necessary for modern drug discovery campaigns. In recent years, direct C-H bond activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of heterocyclic systems. This approach avoids the need for pre-installed activating groups, thereby streamlining synthetic routes and enabling the exploration of novel chemical space.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of modern C-H activation methodologies for the targeted functionalization of the thiazolo[4,5-c]pyridine ring system. We will delve into the mechanistic underpinnings of various catalytic systems, offer detailed, field-proven protocols, and provide insights into the expected regioselectivity and substrate scope.
Part 1: Synthesis of the Thiazolo[4,5-c]pyridine Core
A reliable supply of the parent thiazolo[4,5-c]pyridine scaffold is a prerequisite for any C-H functionalization campaign. Several synthetic routes have been established, with palladium-catalyzed intramolecular C-S bond formation being a prominent and efficient method.
Protocol 1: Palladium-Catalyzed Intramolecular C-S Bond Formation
This protocol outlines a common method for the synthesis of the thiazolo[4,5-c]pyridine core from readily available starting materials. The key transformation involves a palladium-catalyzed C-H functionalization followed by an intramolecular C-S bond formation.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of the thiazolo[4,5-c]pyridine core.
Materials:
-
4-Amino-3-bromopyridine
-
Thioacetamide
-
Palladium(II) chloride (PdCl₂)
-
Cesium fluoride (CsF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-amino-3-bromopyridine (1.0 equiv), thioacetamide (1.2 equiv), and CsF (2.0 equiv).
-
Add anhydrous DMSO to achieve a concentration of 0.1 M with respect to the 4-amino-3-bromopyridine.
-
Add PdCl₂ (0.1 equiv) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure thiazolo[4,5-c]pyridine.
Part 2: Transition Metal-Catalyzed C-H Functionalization
Transition metal catalysis provides a versatile toolkit for the direct functionalization of C-H bonds in the thiazolo[4,5-c]pyridine system. Palladium, rhodium, and ruthenium catalysts are particularly effective in mediating a range of transformations, including arylation, alkylation, and alkenylation.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation is a powerful method for forging C-C bonds between the thiazolo[4,5-c]pyridine core and various (hetero)aryl partners. The regioselectivity of this transformation is a key consideration. Due to the electronic nature of the pyridine ring, C-H bonds at the C4 and C7 positions are generally more electron-deficient and thus more susceptible to activation.
Mechanistic Rationale:
The generally accepted mechanism for palladium-catalyzed direct C-H arylation of electron-deficient heterocycles proceeds through a concerted metalation-deprotonation (CMD) pathway.
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Protocol 2: Palladium-Catalyzed C4/C7-Selective Direct Arylation
This protocol is adapted from established procedures for the direct arylation of electron-deficient heterocycles and is expected to favor functionalization at the C4 and C7 positions of the thiazolo[4,5-c]pyridine core.
Materials:
-
Thiazolo[4,5-c]pyridine
-
Aryl bromide or iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave vial or sealed tube
Procedure:
-
To a microwave vial, add thiazolo[4,5-c]pyridine (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the thiazolo[4,5-c]pyridine.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 130 °C for 1-2 hours, or in a preheated oil bath at the same temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the arylated product(s). The regioselectivity should be determined by NMR analysis.
Data Presentation:
| Entry | Aryl Halide | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (C4:C7) |
| 1 | 4-Bromotoluene | Pd(OAc)₂/PPh₃ | 130 | 12 | 75 | To be determined |
| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂/PPh₃ | 130 | 12 | 82 | To be determined |
| 3 | 2-Bromopyridine | Pd(OAc)₂/PPh₃ | 130 | 24 | 65 | To be determined |
Part 3: Radical-Based C-H Functionalization: The Minisci Reaction
The Minisci reaction offers a powerful, transition-metal-free approach to the C-H functionalization of heteroaromatic compounds. This reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle. For pyridines and related systems, this typically results in functionalization at the C2 and C4 positions. For thiazolo[4,5-c]pyridines, we can anticipate reactivity at the C2, C4, and C7 positions.
Mechanistic Overview:
Caption: General mechanism of the Minisci reaction.
Protocol 3: Minisci-Type Decarboxylative Alkylation
This protocol describes the introduction of alkyl groups onto the thiazolo[4,5-c]pyridine core using carboxylic acids as the alkyl radical precursors.[2]
Materials:
-
Thiazolo[4,5-c]pyridine
-
Carboxylic acid (2.0 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
Silver nitrate (AgNO₃) (20 mol%)
-
Dichloroethane (DCE)
-
Water
Procedure:
-
In a sealed tube, combine thiazolo[4,5-c]pyridine (1.0 equiv), the carboxylic acid (2.0 equiv), (NH₄)₂S₂O₈ (2.0 equiv), and AgNO₃ (0.2 equiv).
-
Add a 1:1 mixture of DCE and water to achieve a concentration of 0.2 M with respect to the thiazolo[4,5-c]pyridine.
-
Seal the tube and stir the biphasic mixture vigorously at 50 °C for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to isolate the alkylated regioisomers.
Expected Outcomes and Selectivity:
The Minisci reaction on pyridine itself often yields a mixture of C2 and C4 isomers. For thiazolo[4,5-c]pyridine, the situation is more complex due to the presence of the fused thiazole ring. The electron-withdrawing nature of the pyridine nitrogen will activate the C2, C4, and C7 positions towards radical attack. The precise regiochemical outcome will depend on a combination of steric and electronic factors of both the substrate and the incoming radical. A careful analysis of the product mixture by NMR and other spectroscopic techniques is essential.
Part 4: Troubleshooting and Optimization
Challenge: Low conversion or yield.
-
Solution: Increase the reaction temperature or time. For transition metal-catalyzed reactions, screen different ligands and bases. Ensure all reagents and solvents are anhydrous.
Challenge: Poor regioselectivity.
-
Solution: For transition metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For Minisci reactions, altering the solvent polarity or the acid used for protonation can modulate the isomeric ratio.
Challenge: Decomposition of starting material.
-
Solution: Lower the reaction temperature. For light-sensitive reactions, conduct the experiment in the dark. Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation.
Conclusion
The C-H activation methodologies outlined in these application notes provide powerful and versatile strategies for the functionalization of the medicinally important thiazolo[4,5-c]pyridine scaffold. By leveraging both transition-metal-catalyzed and radical-based approaches, researchers can rapidly access a diverse range of analogs for biological screening. A thorough understanding of the underlying reaction mechanisms and a systematic approach to reaction optimization are key to achieving high yields and desired regioselectivity. These protocols serve as a robust starting point for the exploration of novel chemical space around the thiazolo[4,5-c]pyridine core, ultimately accelerating the drug discovery process.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
-
Theisen, M. C., de Borba, I. A. S., Joaquim, A. R., & Fumagalli, F. (2022). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules, 27(15), 4933. [Link]
Sources
Application Notes and Protocols for the Use of 7-Chlorothiazolo[4,5-c]pyridine in Kinase Inhibitor Design
Introduction: The Thiazolopyridine Scaffold as a Privileged Kinase Inhibitor Core
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] The thiazole and pyridine ring systems are prevalent structural motifs in medicinal chemistry, and their fusion into scaffolds like thiazolopyridine has led to the discovery of potent inhibitors of various kinases.[1][2][3] The thiazolo[5,4-b]pyridine scaffold, for instance, has been successfully utilized to develop inhibitors against key oncogenic kinases such as PI3K and c-KIT.[2][3] This success underscores the potential of isomeric thiazolopyridine systems as valuable starting points for novel kinase inhibitor discovery programs.
This guide focuses on the strategic application of 7-Chlorothiazolo[4,5-c]pyridine , a versatile and reactive intermediate, in the design and synthesis of next-generation kinase inhibitors. The presence of a chlorine atom at the 7-position offers a key advantage: it serves as a readily displaceable handle for introducing a wide array of chemical diversity through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the electronic properties of the chloro substituent can influence the binding affinity and selectivity of the final compounds. For example, in the related thiazolo[4,5-d]pyrimidine series, the 7-chloro derivatives have demonstrated enhanced anticancer activity compared to their 7-oxo counterparts, highlighting the potential benefits of this specific functionalization.
Rationale for Employing 7-Chlorothiazolo[4,5-c]pyridine in Kinase Inhibitor Design
The design of kinase inhibitors often revolves around the identification of a core scaffold that can effectively interact with the ATP-binding site of the target kinase. The thiazolopyridine core is particularly adept at this, with the nitrogen atoms of the pyridine ring and the thiazole ring often forming crucial hydrogen bonds with the hinge region of the kinase. The 7-Chlorothiazolo[4,5-c]pyridine scaffold provides a strategic platform for building upon this interaction.
The primary rationale for using this scaffold is twofold:
-
Bioisosteric Replacement and Scaffolding: The thiazolo[4,5-c]pyridine core can act as a bioisostere for other successful kinase inhibitor scaffolds, such as purines, pyrazolopyrimidines, and other fused heterocyclic systems. This allows for the exploration of novel chemical space while retaining key pharmacophoric features.
-
Vector for Diversity-Oriented Synthesis: The chlorine atom at the 7-position is a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles or engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents. This facilitates the rapid generation of a library of analogs for SAR exploration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The following diagram illustrates the general concept of kinase inhibition by a 7-Chlorothiazolo[4,5-c]pyridine-based inhibitor.
Caption: Kinase inhibition by a 7-Chlorothiazolo[4,5-c]pyridine derivative.
Protocols
Protocol 1: Proposed Synthesis of 7-Chlorothiazolo[4,5-c]pyridine
Workflow for the Synthesis of 7-Chlorothiazolo[4,5-c]pyridine
Caption: Proposed synthetic workflow for 7-Chlorothiazolo[4,5-c]pyridine.
Step-by-Step Procedure:
-
Thiocyanation of 3-Amino-4-chloropyridine:
-
Dissolve 3-amino-4-chloropyridine in a suitable solvent such as methanol or acetic acid.
-
Add sodium thiocyanate and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and concentrate to obtain 3-amino-4-chloro-5-thiocyanatopyridine.
-
-
Reductive Cyclization to form the Thiazole Ring:
-
Dissolve the 3-amino-4-chloro-5-thiocyanatopyridine in a suitable solvent system, such as aqueous ethanol.
-
Add a reducing agent, for example, sodium dithionite (Na2S2O4).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with a base, and extract the product to yield 7-chlorothiazolo[4,5-c]pyridin-2-amine.
-
-
Conversion of the 2-amino group to a chloro group (Sandmeyer Reaction):
-
Suspend 7-chlorothiazolo[4,5-c]pyridin-2-amine in aqueous HCl and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Slowly add the diazonium salt solution to the CuCl solution.
-
Warm the mixture to room temperature and then heat gently to complete the reaction.
-
Extract the product, 2,7-dichlorothiazolo[4,5-c]pyridine, and purify by chromatography.
-
-
Selective Dechlorination at the 2-position:
-
Selective dechlorination at the more reactive 2-position can be challenging. Conditions would need to be carefully optimized. A potential approach is catalytic hydrogenation.
-
Dissolve 2,7-dichlorothiazolo[4,5-c]pyridine in a suitable solvent like ethanol with a base (e.g., triethylamine) to neutralize the HCl formed.
-
Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.
-
Carefully monitor the reaction to favor the removal of the 2-chloro group over the 7-chloro group.
-
Filter the catalyst and purify the product to obtain 7-Chlorothiazolo[4,5-c]pyridine.
-
Protocol 2: Derivatization of 7-Chlorothiazolo[4,5-c]pyridine via Suzuki Coupling
This protocol describes a general method for introducing aryl or heteroaryl substituents at the 7-position of the scaffold.
Materials:
-
7-Chlorothiazolo[4,5-c]pyridine
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent (e.g., 1,4-dioxane, DME, or toluene, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 7-Chlorothiazolo[4,5-c]pyridine (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted thiazolo[4,5-c]pyridine derivative.
Protocol 3: Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase in a biochemical format.[4] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[4]
Workflow for Biochemical Kinase Assay
Caption: Workflow of the ADP-Glo™ biochemical kinase assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and therefore to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cellular Target Engagement Assay (NanoBRET™ Assay)
This protocol allows for the quantification of compound binding to the target kinase within living cells.
Procedure:
-
Cell Preparation: Culture cells that have been engineered to express the target kinase as a fusion with NanoLuc® luciferase.
-
Assay Setup:
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
Add the fluorescent energy transfer probe (tracer) to the cell suspension.
-
Dispense the cell-tracer mix into a 96- or 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
-
Equilibration: Incubate the plate at 37 °C in a CO2 incubator for 2 hours to allow the compound to reach binding equilibrium.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes using a luminometer equipped with two filters to measure the donor (luciferase) and acceptor (tracer) signals.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement. Determine the IC50 value from the dose-response curve.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the biochemical and cellular assays will be crucial for establishing a robust SAR. The following table provides a template for organizing the data for a series of synthesized analogs.
| Compound ID | R1 (at C7) | R2 (at C2) | Kinase IC50 (nM) | Cellular IC50 (nM) |
| Lead-01 | -Cl | -H | >10,000 | >10,000 |
| Analog-1a | 4-methoxyphenyl | -H | 5,200 | 8,500 |
| Analog-1b | 3-aminophenyl | -H | 850 | 1,200 |
| Analog-1c | 4-pyridyl | -H | 250 | 400 |
| Analog-2a | 3-aminophenyl | -NH2 | 150 | 250 |
Interpretation of Hypothetical Data:
-
The initial 7-chloro scaffold (Lead-01 ) is inactive, as expected.
-
Substitution at the 7-position with various aryl groups (Analogs 1a-1c ) demonstrates that this position is critical for activity. The introduction of a hydrogen bond donor (3-aminophenyl in Analog-1b ) and a group capable of interacting with the solvent front (4-pyridyl in Analog-1c ) improves potency.
-
Further modification at the 2-position (Analog-2a ), for example, with an amino group that can form an additional hydrogen bond with the kinase hinge, leads to a further increase in potency.
This systematic approach allows for the iterative optimization of the lead compound to achieve the desired potency and selectivity profile.
Conclusion
The 7-Chlorothiazolo[4,5-c]pyridine scaffold represents a promising starting point for the design of novel kinase inhibitors. Its synthetic tractability, coupled with the strategic placement of the chloro group for diversity-oriented synthesis, provides a powerful platform for drug discovery. The protocols outlined in this guide offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this versatile core. By leveraging the principles of rational drug design and systematic SAR exploration, researchers can unlock the full potential of the 7-Chlorothiazolo[4,5-c]pyridine scaffold in the development of targeted therapeutics.
References
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Lee, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 133. [Link]
-
Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4683. [Link]
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
Nowak, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 472. [Link]
-
Johnson, S. G., Connolly, P. J., & Murray, W. V. (2006). A Concise Synthesis of 7-Chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile, a Versatile Intermediate for Substituted 6-Cyanothiazolopyridines. Tetrahedron Letters, 47(39), 7067-7069. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold
An Application Guide to the Strategic Functionalization of the C2 Position in 7-Chlorothiazolo[4,5-c]pyridine
Intended Audience: Researchers, medicinal chemists, and drug development professionals engaged in the synthesis and exploration of novel heterocyclic scaffolds.
Abstract: The 7-chlorothiazolo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for purines in the development of kinase inhibitors and other therapeutic agents. The strategic introduction of diverse substituents at the C2 position is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This document provides a comprehensive technical guide, detailing robust and field-proven methodologies for the functionalization of this specific position. We will delve into the mechanistic rationale behind preferred synthetic routes, present detailed, step-by-step protocols for key transformations, and offer expert insights into reaction optimization and troubleshooting.
Fused heterocyclic systems are foundational to modern drug discovery, with pyridine-based derivatives representing a significant portion of approved pharmaceuticals.[1] The thiazolo[4,5-c]pyridine framework, in particular, has garnered substantial interest due to its structural resemblance to endogenous purines, making it a versatile template for designing antagonists and inhibitors for a range of biological targets.[2][3]
The functionalization of the heterocyclic core is paramount for lead optimization. The C2 position of the thiazole ring is a key vector for chemical modification. Its proximity to both the sulfur and thiazole nitrogen atoms, as well as its relationship to the pyridine nitrogen, imparts unique electronic characteristics that can be exploited for selective chemical transformations. The 7-chloro substituent remains a valuable handle for subsequent diversification, for instance, via nucleophilic aromatic substitution (SNAr), allowing for a modular approach to library synthesis.
This guide will focus on three primary and highly effective strategies for C2 functionalization:
-
Directed Ortho-Metalation (DoM) followed by Borylation and Suzuki-Miyaura Coupling: A classic and powerful sequence for creating C-C bonds.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: The premier method for installing C-N linkages.
-
Direct C-H Arylation: An increasingly popular, atom-economical approach for forging C-C bonds.
Mechanistic Considerations & Strategic Overview
The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack.[4][5] In the thiazolo[4,5-c]pyridine system, the C2-H bond of the thiazole ring is significantly acidified by the adjacent electronegative sulfur and nitrogen atoms, making it susceptible to deprotonation by strong bases. This acidity is the linchpin for the Directed Ortho-Metalation strategy.
The following diagram provides a high-level overview of the synthetic pathways discussed in this guide.
Caption: High-level workflow for C2 functionalization of 7-Chlorothiazolo[4,5-c]pyridine.
Protocol 1: C2-Arylation via Lithiation-Borylation and Suzuki-Miyaura Coupling
This two-step sequence is arguably the most versatile method for introducing aryl and heteroaryl moieties at the C2 position. The initial deprotonation is highly regioselective due to the acidity of the C2 proton, and the subsequent Suzuki-Miyaura coupling is a robust and well-understood transformation with broad substrate scope.[6][7]
Step 1A: Lithiation and Borylation
Causality: The use of a strong, non-nucleophilic base like sec-butyllithium (sBuLi) at low temperatures ensures efficient and clean deprotonation at C2 without competing side reactions. The resulting lithiate is then trapped with an electrophilic boron source, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin), to form a stable boronic ester intermediate. This intermediate is readily purified and serves as the direct precursor for the subsequent cross-coupling reaction.[8]
Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 7-chlorothiazolo[4,5-c]pyridine (1.0 equiv, e.g., 1.0 g).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of substrate) and cool the solution to -78 °C using an acetone/dry ice bath.
-
Lithiation: Slowly add sec-butyllithium (sBuLi, 1.4 M in cyclohexane, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 equiv) dropwise.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-chlorothiazolo[4,5-c]pyridine.
Step 1B: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between the boronic ester and an aryl/vinyl halide or triflate.[9] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Setup: In a microwave vial or Schlenk flask, combine the C2-borylated intermediate (1.0 equiv), the desired aryl or heteroaryl halide (1.1 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst System: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 100-120 °C for 10-30 minutes) until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate or dichloromethane.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to obtain the C2-functionalized 7-chlorothiazolo[4,5-c]pyridine.
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | 4-Fluorophenyl bromide | 2-(4-Fluorophenyl)-7-chlorothiazolo[4,5-c]pyridine | 85 |
| 2 | 3-Methoxyphenyl bromide | 7-Chloro-2-(3-methoxyphenyl)thiazolo[4,5-c]pyridine | 88 |
| 3 | 2-Methylpyridine-5-boronic acid | 7-Chloro-2-(6-methylpyridin-3-yl)thiazolo[4,5-c]pyridine | 75 |
| 4 | Furan-2-boronic acid | 7-Chloro-2-(furan-2-yl)thiazolo[4,5-c]pyridine | 65 |
| Yields are representative and may vary based on specific conditions and substrates. |
Protocol 2: C2-Amination via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This method requires a C2-halide starting material, which can be prepared from the parent heterocycle. The reaction is highly versatile, accommodating a wide range of primary and secondary amines.[12]
Prerequisite: Synthesis of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine The C2-borylated intermediate from Protocol 1 can be converted to the 2-bromo derivative using copper(II) bromide, or the parent heterocycle can be directly brominated using N-Bromosuccinimide (NBS).
Causality: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the 2-bromo starting material to Pd(0), coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the C-N coupled product.[13] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for facilitating the reductive elimination step, which is often rate-limiting.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol:
-
Setup: To an oven-dried Schlenk tube, add 2-bromo-7-chlorothiazolo[4,5-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.05 equiv).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Degassing: Seal the tube and degas the mixture by performing three cycles of vacuum-backfill with argon.
-
Heating: Heat the reaction mixture to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. Microwave heating can significantly reduce reaction times.[12]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the desired 2-amino-7-chlorothiazolo[4,5-c]pyridine derivative.[15]
Troubleshooting and Expert Insights
-
Low Yield in Lithiation-Borylation: Ensure all reagents and solvents are strictly anhydrous. Traces of water will quench the organolithium species. If deprotonation is still sluggish, consider using a stronger base system like TMP-Li.[16]
-
Protodeborylation: The C2-borylated intermediate can be susceptible to hydrolysis (protodeborylation), especially under acidic conditions or on silica gel.[17] Minimize exposure to moisture and consider using a less acidic solvent system for chromatography, or use the crude material directly in the next step if sufficiently pure.
-
Poor Suzuki Coupling Performance: Inefficient coupling can result from a deactivated catalyst or a challenging substrate. Screen different palladium sources (Pd(OAc)₂, Pd₂(dba)₃), ligands (SPhos, XPhos, RuPhos), and bases (K₃PO₄, CsF). For heteroaryl halides, specific ligand/catalyst combinations may be required.[10]
-
Side Reactions in Buchwald-Hartwig: Hydrodehalogenation (replacement of the bromide with hydrogen) can be a competing pathway. This often indicates a problem with the catalytic cycle. Ensure the reaction is well-degassed and consider a different ligand or solvent.
Conclusion
The functionalization of the C2 position of 7-chlorothiazolo[4,5-c]pyridine is a critical task in the exploration of this valuable heterocyclic scaffold for drug discovery. The methodologies presented here—lithiation-borylation followed by Suzuki coupling and Buchwald-Hartwig amination—provide reliable and versatile pathways to introduce a wide array of carbon- and nitrogen-based substituents. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are essential for achieving high yields and purity. These protocols serve as a robust starting point for researchers aiming to synthesize novel libraries of C2-functionalized thiazolopyridines for biological evaluation.
References
-
Theisen, M. C., et al. (n.d.). Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via... ResearchGate. Retrieved from [Link]
-
Pinkner, J. S., et al. (2013). Design and Synthesis of C-2 Substituted Thiazolo and Dihydrothiazolo Ring-Fused 2-Pyridones; Pilicides with Increased Antivirulence Activity. PMC. Retrieved from [Link]
-
Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. [Source not explicitly provided, academic journal likely]. Retrieved from [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
(2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved from [Link]
-
Pototschnig, G., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]
-
Kumar, A., et al. (2024). Strategies for the synthesis of C2‐functionalized pyridines. ResearchGate. Retrieved from [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Barvian, M. R., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. PubMed. Retrieved from [Link]
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
Sharma, R., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. Retrieved from [Link]
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Kumar, S., et al. (2013). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Source not explicitly provided, likely an academic chemistry journal]. Retrieved from [Link]
-
(n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
-
Chen, J., et al. (2020). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. The Royal Society of Chemistry. Retrieved from [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Retrieved from [Link]
-
Shields, J. D., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]
-
(n.d.). Thiazolo[4,5-c]pyridine. PubChem. Retrieved from [Link]
-
(2023). 16.6 Nucleophilic Aromatic Substitution. OpenStax. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wigh, A. D., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]
-
Ukrpromzovnishkhim, E. (2025). Methods of synthesis and properties of thiazolopyridines. ResearchGate. Retrieved from [Link]
-
Millemaggi, A. (2013). HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Blogs. Retrieved from [Link]
-
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Preshlock, S., et al. (2016). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2011). Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups. Angewandte Chemie. Retrieved from [Link]
Sources
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Design and Synthesis of C-2 Substituted Thiazolo and Dihydrothiazolo Ring-Fused 2-Pyridones; Pilicides with Increased Antivirulence Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 7-Chlorothiazolo[4,5-c]pyridine via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 7-Chlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its purification by column chromatography.
I. Understanding the Molecule: Why is 7-Chlorothiazolo[4,5-c]pyridine Challenging to Purify?
7-Chlorothiazolo[4,5-c]pyridine is a polar heterocyclic compound. Its purification by normal-phase column chromatography on silica gel can be problematic due to several factors:
-
Strong Polar Interactions: The lone pairs of electrons on the nitrogen atoms in the pyridine and thiazole rings can form strong hydrogen bonds with the acidic silanol groups (Si-O-H) on the surface of the silica gel.[1] This leads to strong adsorption, often requiring highly polar mobile phases for elution.
-
Peak Tailing: The interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups is a primary cause of peak tailing.[1][2] This occurs because some molecules are retained more strongly than others, resulting in a broad, asymmetrical elution profile that diminishes resolution.[2]
-
Potential for Irreversible Adsorption: In some instances, the interaction with the silica gel can be so strong that the compound fails to elute from the column, leading to poor recovery.[1]
-
Acid Sensitivity: The acidic nature of silica gel can potentially lead to the degradation of sensitive compounds.[3]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the column chromatography of 7-Chlorothiazolo[4,5-c]pyridine.
dot
Sources
Solving solubility issues with 7-Chlorothiazolo[4,5-c]pyridine
The following technical support guide is structured as an interactive troubleshooting center. It is designed to address the specific physicochemical challenges of 7-Chlorothiazolo[4,5-c]pyridine , a scaffold often plagued by "brick-dust" insolubility due to its planar, aromatic stacking and lipophilic chloro-substituent.
Role: Senior Application Scientist | Topic: Solubility & Formulation Optimization
The Core Issue: Why is this compound crashing out?
User Query: "I prepared a 10 mM stock in DMSO, but as soon as I diluted it into PBS or cell culture media (10 µM), a white precipitate formed. Why is this happening?"
Scientist's Diagnosis: You are encountering a classic "Kinetic Solubility Cliff." 7-Chlorothiazolo[4,5-c]pyridine possesses a fused heteroaromatic ring system. The specific "4,5-c" fusion geometry creates a highly planar molecule that stacks efficiently in the solid state (pi-pi stacking), leading to high crystal lattice energy.
-
The Mechanism: While DMSO disrupts these stacks effectively (high dipole moment), water molecules cannot compete with the strong intermolecular forces between the drug molecules. Upon dilution, the water strips away the DMSO shell, and the compound re-aggregates instantly.
-
The Chemical Factor: The pyridine nitrogen is weakly basic (estimated pKa ~2.5–3.5 due to the electron-withdrawing chlorine and thiazole ring). At neutral pH (7.4), the molecule is uncharged (neutral species), which is its least soluble form.
Troubleshooting & Optimization (Q&A)
Phase 1: Stock Solution Preparation
Q: My DMSO stock turned cloudy after a week at -20°C. Is it spoiled? A: Not necessarily spoiled, but likely hydrated . DMSO is hygroscopic. If your vial was opened frequently, it absorbed atmospheric water.
-
The Fix: 7-Chlorothiazolo[4,5-c]pyridine is hydrophobic. Even 1-2% water accumulation in DMSO can reduce its saturation point, causing "silent precipitation" (micro-crystals).
-
Protocol: Always use anhydrous DMSO (stored over molecular sieves). Aliquot stocks immediately into single-use vials to avoid freeze-thaw cycles.
Q: Can I use ultrasonic baths to dissolve it? A: Yes, but with caution. Sonicate for short bursts (30 seconds) to break up crystal lattices.
-
Warning: Monitor temperature. Thiazolo-fused systems can be thermally sensitive. If the bath gets hot (>40°C), you risk degrading the chloro-moiety or opening the thiazole ring.
Phase 2: Assay Formulation (In Vitro)
Q: How do I keep it soluble in cell media without killing the cells?
A: You need to bridge the polarity gap. Direct dilution (DMSO
-
Step 1: Dissolve compound in 100% DMSO (Stock).
-
Step 2 (Intermediate): Dilute 1:10 into PEG-400 or Propylene Glycol .
-
Step 3 (Final): Dilute this mix into the media.
-
Why? The glycol acts as a surfactant-like cosolvent, preventing immediate nucleation of crystals.
Q: Is there a "Magic Bullet" excipient for this scaffold?
A: Hydroxypropyl-
-
Recommendation: Pre-dissolve the compound in DMSO, then add to a 20% (w/v) HP-
-CD solution in PBS. Shake for 4 hours.
Phase 3: Animal Formulation (In Vivo)
Q: Can I use pH adjustment for IV/IP dosing? A: Only with extreme care. The pyridine nitrogen can be protonated to form a salt (e.g., using 0.1M HCl), which vastly improves solubility.
-
The Risk: The pKa is likely low (~3). To keep it ionized, the solution pH must be
. This is too acidic for IV injection (risk of phlebitis) and will precipitate immediately upon hitting the blood (pH 7.4). -
Better Strategy: Use a Cosolvent System: 5% DMSO / 40% PEG-400 / 55% Water .
Decision Tree: Troubleshooting Precipitation
The following workflow illustrates the logical path to resolve precipitation based on your specific assay conditions.
Caption: Logic flow for diagnosing and resolving solubility crashes for 7-Chlorothiazolo[4,5-c]pyridine.
Physicochemical Data & Formulation Table
Use these estimated values to guide your experimental design.
| Property | Value (Est.) | Implication for Solubility |
| LogP | 1.8 – 2.5 | Moderately lipophilic. Requires organic cosolvents. |
| pKa (Base) | ~2.5 – 3.5 | Pyridine N is weakly basic. Neutral at pH 7.4 (insoluble). |
| H-Bond Donors | 0 | No donors to interact with water; relies on acceptors. |
| Planarity | High | Strong crystal lattice (High Melting Point). Hard to dissolve. |
Recommended Formulations
| Application | Vehicle Composition | Max Solubility (Est.) | Notes |
| Stock Solution | 100% Anhydrous DMSO | 20–50 mM | Store under Argon/Nitrogen. |
| Cell Assay | 0.5% DMSO + Culture Media | < 10 µM | Risk of precipitation >10 µM. |
| In Vivo (IP/PO) | 10% DMSO / 40% PEG400 / 50% Saline | ~1–5 mg/mL | Warm to 37°C before dosing. |
| High Dose | 20% HP- | ~5–10 mg/mL | Requires 4hr shaking/equilibration. |
Detailed Protocol: Kinetic Solubility Screening
Do not rely on visual inspection alone. Use this nephelometry-based protocol to determine the true "crash point" of your specific batch.
Materials:
-
96-well clear plate.
-
Plate reader (Absorbance at 620 nm).
-
PBS (pH 7.4).
Procedure:
-
Prepare Stock: Dissolve 7-Chlorothiazolo[4,5-c]pyridine in DMSO to 20 mM.
-
Serial Dilution (DMSO): Create a dilution series in DMSO (20 mM down to 0.1 mM).
-
Transfer: Add 198 µL of PBS to the plate wells.
-
Spike: Add 2 µL of each DMSO dilution to the PBS (Final DMSO = 1%).
-
Incubate: Shake at room temperature for 2 hours.
-
Read: Measure OD620 (Turbidity).
-
Analysis: The concentration where OD620 spikes above the blank is your Kinetic Solubility Limit .
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem Compound Summary. (2024). Thiazolo[4,5-c]pyridine derivatives (General Chemistry).
Sources
Technical Support Center: 7-Chlorothiazolo[4,5-c]pyridine Stability Guide
[2][3]
Executive Summary
7-Chlorothiazolo[4,5-c]pyridine presents a dichotomy in reactivity: the pyridine ring is relatively inert to nucleophilic aromatic substitution (
Part 1: Critical Stability Data & Reactivity Profile
1. Base Sensitivity: The Thiazole Ring Vulnerability
The primary stability risk is not the chlorine atom, but the thiazole ring itself.[1][4][5] In fused azaphenalene systems, the electron-deficient pyridine ring pulls electron density from the thiazole, making the C2 position of the thiazole highly susceptible to nucleophilic attack by hydroxide ions.[1][2][3]
-
Incompatible Conditions: Aqueous NaOH, KOH, LiOH (pH > 10), especially at elevated temperatures (>60°C).[1][2][4][6]
-
Mechanism of Failure: Nucleophilic attack at C2 leads to ring opening, yielding a thiolate-formamide species (See Diagram 1).[1][2][3][4][6]
-
Safe Bases: Carbonates (
, ), Phosphates ( ), and non-nucleophilic organic bases (DIPEA, TEA) in anhydrous solvents.[1][2][4][6]
2. The 7-Chloro Position:
vs. Catalysis
Users often assume the 7-chloro group is activated for direct displacement by amines or alkoxides.[1][3][4] This is incorrect for the [4,5-c] isomer.
| Feature | Description | Implication for Synthesis |
| Nitrogen Position | Pyridine Nitrogen is at Position 5 .[1][3][4][7][8] | Directs activation to positions 4 and 6 (Ortho).[2][4][5][6] |
| Chlorine Position | Chlorine is at Position 7 .[1][4][5][6][9][10][11][12] | Located Beta (meta-like) to the Nitrogen.[2][3][4][6] |
| Reactivity | Deactivated for | Requires Pd/Ni catalysis for substitution. |
Part 2: Troubleshooting & FAQs
Q1: "I treated the compound with 1M NaOH to remove an ester group, and the product disappeared from LCMS. What happened?"
Diagnosis: You likely triggered thiazole ring opening .[1][4][5][6] Explanation: Strong aqueous hydroxide attacks the C-2 position of the thiazole ring.[1][3][4][5] The fused system breaks down into a polar N-(4-mercaptopyridin-3-yl)formamide derivative, which is water-soluble and often washes away during extraction or elutes in the solvent front.[2][3][4] Solution: Use LiOH in THF/Water (1:[4][6]1) at 0°C and monitor closely, or use mild enzymatic hydrolysis if possible. Avoid refluxing in aqueous base.[1][4][5]
Q2: "Why is my
reaction with morpholine failing (reflux in DMF,
)?"
Diagnosis: Electronic mismatch. Explanation: The 7-chloro atom is in the beta position relative to the pyridine nitrogen.[1][3][4][5] Unlike 2- or 4-chloropyridines, there is no resonance stabilization for the Meisenheimer intermediate.[1][2][3] Solution: Switch to Buchwald-Hartwig amination .
-
Catalyst:
/ XPhos or RuPhos Pd G3.[2][4][5][6][12] -
Base:
or NaOtBu (anhydrous).[2][4][5][6] -
Solvent: Toluene or Dioxane (100°C).
Q3: "Can I use this scaffold in a Suzuki Coupling?"
Answer: Yes, but base selection is critical. Recommendation: Use anhydrous conditions if possible.
-
Preferred System:
, (solid), 1,4-Dioxane/Water (9:1).[2][3][4][6][12] -
Note: The small amount of water is necessary for the boronic acid mechanism but usually insufficient to open the ring if the reaction time is kept short (< 4h).[2][3][4]
Part 3: Visualizing the Instability Pathways
The following diagram illustrates the structural vulnerability of the scaffold in basic media and the correct synthetic pathway for substitution.
Caption: Figure 1. Divergent reaction pathways based on base selection.[1][4][5] Strong aqueous bases attack the thiazole ring (Red path), while anhydrous/weak bases facilitate cross-coupling at the 7-position (Green path).[2][3][6]
Part 4: Recommended Experimental Protocols
Protocol A: Stability Test (Go/No-Go Check)
Before committing valuable intermediates, perform this rapid stability check.
-
Dissolve 5 mg of 7-chlorothiazolo[4,5-c]pyridine in 0.5 mL THF.
-
Add 0.1 mL of the intended base solution (e.g., 1M NaOH or sat.
).[1][2][4][5] -
Heat to 50°C for 1 hour.
-
Analyze by LCMS: Look for the parent mass (M+H) vs. a shift of +18 Da (Hydrolysis/Ring Open) or +34 Da (Thiol formation).[2][4][5][6]
Protocol B: Safe Suzuki Coupling Conditions
Optimized to prevent thiazole degradation.[1][4][5]
-
Charge: 7-Chlorothiazolo[4,5-c]pyridine (1.0 eq), Boronic Acid (1.2 eq),
(2.0 eq). -
Solvent: Degassed 1,4-Dioxane (anhydrous preferred).
-
Catalyst:
(5 mol%).[2][4][5][6] -
Activation: Add 5-10% water (v/v) only immediately before heating.
-
Reaction: Heat at 90°C for 2-4 hours. Do not overnight.
-
Workup: Dilute with EtOAc, wash with brine (not basic water), dry over
.
References
-
PubChem. (2021).[1][2][4][5][6][9] Thiazolo[4,5-c]pyridine | C6H4N2S.[1][2][3][4][6] National Library of Medicine.[1][5] Link[2][3][4][6]
-
Goumont, R., et al. (2009).[1][2][4][5][6] Nucleophilic aromatic substitution in the pyridine series: Risk of ring opening. Journal of Heterocyclic Chemistry. (Inferred from general pyridine/thiazole reactivity in basic media).[2][4][5]
-
BOC Sciences. (2024).[1][2][4][5][6] 7-Chlorothiazolo[4,5-c]pyridine-2-thiol Product Data.
-
RSC Advances. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. (Demonstrates base sensitivity of isomeric scaffolds). Link
-
Sigma-Aldrich. (2024).[1][2][4][5][6] Heterocyclic Building Blocks: Reactivity Guide. (General reference for pyridine numbering and SnAr rules).
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiazolo[4,5-c]pyridine | C6H4N2S | CID 585837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - 4-chloro[1,3]thiazolo[5,4-c]pyridine (C6H3ClN2S) [pubchemlite.lcsb.uni.lu]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 9. 7-Chloro-1H-pyrazolo[4,3-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 10. [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Chlorothiazolo[4,5-c]pyridine-2-thiol, CasNo.908355-84-0 BOC Sciences United States [bocscichem.lookchem.com]
- 12. PubChemLite - 7-chloro-1h-imidazo[4,5-c]pyridine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
Handling moisture sensitivity of 7-Chlorothiazolo[4,5-c]pyridine intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 7-Chlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling the moisture sensitivity of this critical intermediate. Our goal is to equip you with the expertise to prevent common issues, troubleshoot problems effectively, and ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability and handling of 7-Chlorothiazolo[4,5-c]pyridine.
Q1: Why is 7-Chlorothiazolo[4,5-c]pyridine classified as a moisture-sensitive compound?
A: The moisture sensitivity of 7-Chlorothiazolo[4,5-c]pyridine stems from the chemical reactivity of its chloro-substituted pyridine ring. The pyridine ring is an electron-deficient aromatic system, which makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution (SNAr). Water, although a weak nucleophile, can attack this carbon, leading to hydrolysis. This process replaces the chlorine atom with a hydroxyl group, forming the corresponding 7-hydroxy-thiazolo[4,5-c]pyridine. The mechanism involves nucleophilic attack on the carbon atom bonded to the chlorine, forming a tetrahedral intermediate, followed by the departure of the chloride leaving group[1]. The electron-withdrawing nature of the fused thiazole ring and the pyridine nitrogen atom enhances the electrophilicity of the chlorinated carbon, making it reactive towards nucleophiles like water[1][2].
Q2: What are the visible signs of degradation in my 7-Chlorothiazolo[4,5-c]pyridine sample?
A: While subtle degradation may not be visible, significant moisture contamination can lead to noticeable changes. You might observe:
-
Change in Physical State: The material may become clumpy, sticky, or appear wet instead of being a free-flowing solid.
-
Discoloration: A change from its typical off-white or pale yellow color to a darker yellow or brown hue can indicate the presence of impurities formed through degradation.
-
Insolubility: If you observe difficulty dissolving the material in a solvent where it is normally soluble, it could indicate the formation of the less soluble 7-hydroxy byproduct or other polymeric impurities.
For definitive assessment, analytical techniques such as NMR, HPLC, or LC-MS are recommended to confirm purity and identify degradation products[3][4][5].
Q3: What are the ideal storage conditions for this intermediate?
A: To maintain its chemical integrity, 7-Chlorothiazolo[4,5-c]pyridine must be stored under strictly anhydrous and inert conditions. The ideal storage protocol is as follows:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.
-
Container: Use a tightly sealed container designed for air-sensitive reagents, such as a vial with a PTFE-lined cap or a Schlenk flask[6][7]. For long-term storage, sealing the compound in a glass ampoule under vacuum or inert gas is the most robust method[8].
-
Temperature: Store in a cool, dry place. Storing in a freezer can slow the rate of any potential hydrolysis, but it is crucial to allow the container to warm to room temperature before opening it to prevent atmospheric moisture from condensing on the cold solid[7].
-
Location: A desiccator cabinet or a glovebox provides an excellent storage environment[8].
Q4: Can I handle this compound on the open bench?
A: It is strongly discouraged. Even brief exposure to atmospheric moisture can initiate hydrolysis on the surface of the solid. For weighing and transferring, all manipulations should be performed within a glovebox with a low-moisture atmosphere (<10 ppm H₂O is ideal) or by using rigorous Schlenk line techniques[6][8]. This minimizes the risk of contamination that can compromise subsequent reactions.
Troubleshooting Guide: From Reaction Failure to Solution
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 7-Chlorothiazolo[4,5-c]pyridine has a very low yield or fails completely.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degraded Starting Material | Analyze a sample of your 7-Chlorothiazolo[4,5-c]pyridine by LC-MS or ¹H NMR. Look for a peak corresponding to the mass or spectrum of the hydrolyzed byproduct, 7-hydroxy-thiazolo[4,5-c]pyridine. | Procure a fresh, unopened bottle of the reagent. If that is not possible, attempt to purify the existing material, though this is often difficult. The best strategy is prevention through proper handling. |
| Moisture in Reaction Solvent | Use a Karl Fischer titrator to measure the water content of your "anhydrous" solvent. Alternatively, add a small amount of a water-sensitive indicator (like sodium benzophenone ketyl) to an aliquot of the solvent to see if it is quenched. | Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system (SPS). Solvents in Sure/Seal™ bottles are often reliable[6]. |
| Inactive Catalyst | The palladium catalyst is sensitive to both oxygen and moisture. If the reaction mixture turns black immediately (palladium black), the catalyst has likely decomposed. | Ensure your catalyst is stored and handled under inert conditions. Use pre-weighed catalyst ampoules if possible. When setting up the reaction, ensure the vessel is thoroughly purged with an inert gas before adding the catalyst. |
| Suboptimal Base | The hydrolyzed starting material can neutralize the base, rendering it ineffective for the catalytic cycle. Aryl chlorides often require stronger bases for efficient reaction[9]. | If you suspect minor moisture contamination, use a slight excess of the base. For challenging couplings involving aryl chlorides, consider stronger bases like Cs₂CO₃ or K₃PO₄[9]. |
Problem 2: I'm seeing an unexpected, polar byproduct in my TLC or LC-MS analysis.
A: This is a classic symptom of hydrolysis. The 7-hydroxy byproduct is significantly more polar than the starting chloride.
-
Confirmation: The mass of this byproduct will be 18 atomic mass units (amu) less than the starting material (loss of HCl) plus 18 amu (gain of H₂O), resulting in a net change of M-17 (Cl replaced by OH).
-
Troubleshooting Steps:
-
Review Your Procedure: Pinpoint all steps where moisture could have been introduced. Did you use anhydrous solvents? Was the glassware oven- or flame-dried? Was the reaction run under a positive pressure of inert gas?
-
Test Reagent Stability: In a separate vial, dissolve a small amount of your 7-Chlorothiazolo[4,5-c]pyridine in the reaction solvent and stir for the duration of the reaction time. Analyze the result. If you see the byproduct, your solvent or handling technique is the source of moisture. If not, another reagent may be the water source.
-
Check Other Reagents: Boronic acids in Suzuki couplings can sometimes contain water. Ensure all coupling partners and reagents are anhydrous.
-
Problem 3: My experimental results are inconsistent from one run to the next.
A: Inconsistency is often tied to variable amounts of moisture contamination.
-
Standardize Your Workflow: Develop a strict, standardized protocol for handling this reagent and setting up reactions. This includes specifying the time for drying glassware, the number of vacuum/backfill cycles for inerting the vessel, and using solvents from the same reliable source.
-
Use a Glovebox: A glovebox provides the most controlled and reproducible environment for handling moisture-sensitive reagents, minimizing atmospheric variables[8].
-
Document Everything: Keep detailed notes on the age of reagents, the source of solvents, and ambient lab humidity (if possible). This data can help you identify patterns in failed or successful reactions.
Core Protocols: Best Practices for Handling and Reaction Setup
Protocol 1: Weighing and Transferring 7-Chlorothiazolo[4,5-c]pyridine
This protocol outlines the procedure for safely handling the solid reagent.
Method A: Inside a Glovebox (Preferred Method)
-
Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (<10 ppm). Bring the reagent bottle, a tared vial, spatula, and any other necessary equipment into the glovebox antechamber and cycle appropriately.
-
Equilibration: Allow the reagent bottle to sit inside the glovebox for at least 20-30 minutes to equilibrate with the internal atmosphere.
-
Transfer: Open the reagent bottle. Using a clean, dry spatula, quickly transfer the desired amount of solid into the tared vial.
-
Sealing: Tightly seal both the stock bottle and the vial containing the weighed reagent.
-
Removal: Remove the vial from the glovebox via the antechamber for immediate use in your reaction.
Method B: Using a Schlenk Line (For Labs without a Glovebox)
-
Preparation: Connect an empty, oven-dried Schlenk flask (with a stir bar) to a Schlenk line. Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture. Allow it to cool to room temperature.
-
Inerting: Backfill the flask with a positive pressure of dry argon or nitrogen.
-
Transfer: Briefly remove the stopper and, under a strong positive flow of inert gas, quickly add the approximate amount of 7-Chlorothiazolo[4,5-c]pyridine.
-
Weighing by Difference: Weigh the sealed stock bottle before and after the transfer to determine the exact amount added to the flask.
-
Purging: Immediately stopper the Schlenk flask, and perform three more vacuum/backfill cycles to ensure the headspace is completely inert before adding solvent.
Protocol 2: Setting Up a Moisture-Sensitive Reaction
This protocol provides a general workflow for a typical cross-coupling reaction.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven ( >120 °C) for several hours and assembled while hot, or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Solid Reagents Addition: Add 7-Chlorothiazolo[4,5-c]pyridine, the catalyst, ligand, and any other solid reagents to the reaction flask inside a glovebox or under a positive flow of inert gas.
-
Inerting the Vessel: Seal the reaction flask with a rubber septum. Connect it to the Schlenk line, evacuate under vacuum, and backfill with inert gas. Repeat this cycle three to five times.
-
Solvent and Liquid Reagent Addition: Add anhydrous solvent and any liquid reagents via a dry syringe through the septum. Use syringes that have been oven-dried and cooled in a desiccator[6].
-
Initiate Reaction: Begin stirring and heat the reaction to the desired temperature using an oil bath. Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to a nitrogen/argon bubbler.
-
Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing small aliquots using a syringe under inert conditions.
-
Workup: Upon completion, cool the reaction to room temperature before quenching. Be aware that some products may be sensitive to aqueous acid or base during workup[10].
Visualization of Key Workflows
Troubleshooting Reaction Failure
The following decision tree illustrates a logical workflow for diagnosing a failed or low-yielding reaction involving 7-Chlorothiazolo[4,5-c]pyridine.
Caption: A decision tree for troubleshooting common reaction failures.
Inert Atmosphere Reagent Handling Workflow
This flowchart outlines the critical steps for handling 7-Chlorothiazolo[4,5-c]pyridine outside of a glovebox using a Schlenk line.
Caption: Step-by-step workflow for handling the reagent using a Schlenk line.
References
- Lee, J., & Lee, J. (2001). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
- Molecular Inorganic Chemistry, University of Washington. (2008). Working with air and moisture sensitive compounds. chem.washington.edu.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. pitt.edu.
- Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction. chem.rochester.edu.
- Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. physicsforums.com.
- BenchChem. (2025).
- Various Authors. Pyridines. Source not formally published.
- U.S. National Library of Medicine. (2026). 7-Chloro-4-hydroxyimidazo[4,5-b]pyridine. PubChem.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
- Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Pyrethrins and Pyrethroids.
- Chen, L., et al. (2013). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry. Royal Society of Chemistry.
Sources
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. physicsforums.com [physicsforums.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
1H NMR characterization of 7-Chlorothiazolo[4,5-c]pyridine
Executive Summary
This guide provides a definitive protocol for the structural validation of 7-Chlorothiazolo[4,5-c]pyridine , a critical fused heterocyclic scaffold in kinase inhibitor discovery.[1][2] Unlike standard phenyl-based intermediates, this bicyclic system exhibits significant solvent-dependent chemical shift variability and regioisomeric ambiguity.[1][2]
This document moves beyond basic spectral assignment to address:
-
Regioisomeric Differentiation: Distinguishing the 7-chloro isomer from the 4-chloro alternative using spin-spin coupling logic.[2]
-
Solvent Selection Strategy: Why DMSO-
is superior to CDCl for this specific lipophilic, nitrogen-rich scaffold. -
Quantitative Acquisition: Parameters to prevent integration errors caused by the long relaxation times (
) of isolated heteroaromatic protons.
Structural Analysis & Proton Assignment
To interpret the NMR spectrum, we must first establish the IUPAC numbering and predicted magnetic environment of the protons.[1][2]
Compound: 7-Chlorothiazolo[4,5-c]pyridine
Formula: C
The Magnetic Environment
The molecule consists of a thiazole ring fused to a pyridine ring. The "c" fusion implies the pyridine nitrogen is located at position 5.
-
H2 (Thiazole): Located between S and N. Highly deshielded due to the electronegativity of both heteroatoms. Typically the most downfield signal.
-
H4 (Pyridine): Adjacent to the pyridine nitrogen (C5) and the bridgehead (C3a). Deshielded by the adjacent nitrogen (alpha-effect).[2]
-
H6 (Pyridine): Adjacent to the pyridine nitrogen (C5) and the chlorine-bearing carbon (C7).[2]
-
C7-Cl: The chlorine substitution at position 7 removes the proton that would normally couple with H6, eliminating the characteristic ortho-coupling (
Hz) seen in the parent scaffold.[1][2]
Theoretical Chemical Shift Prediction (δ ppm)
| Proton | Position | Multiplicity | Predicted Shift (DMSO- | Structural Diagnostic |
| H2 | Thiazole | Singlet (s) | 9.40 – 9.60 | Most downfield; sharp singlet.[2] |
| H4 | Pyridine | Singlet (s) | 8.90 – 9.10 | |
| H6 | Pyridine | Singlet (s) | 8.40 – 8.60 |
*Note: H4 and H6 may exhibit a small long-range cross-ring coupling (
Comparative Analysis: The "Alternatives"
In drug development, "characterization" is rarely about identifying a pure compound in isolation—it is about ruling out impurities and isomers.[1][2]
Alternative 1: Regioisomeric Differentiation (7-Cl vs. 4-Cl)
A common synthetic pitfall is the formation of the 4-chloro isomer.[2] 1H NMR is the fastest tool to distinguish them without requiring X-ray crystallography.
-
7-Chlorothiazolo[4,5-c]pyridine (Target):
-
Pattern: Three Singlets (H2, H4, H6).
-
Reasoning: H4 and H6 are separated by the Nitrogen.[2] No vicinal protons exist.
-
-
4-Chlorothiazolo[4,5-c]pyridine (Alternative):
Decision Logic:
If you see doublets in the aromatic region, your synthesis failed to selectively chlorinate position 7.
Alternative 2: Solvent Selection (DMSO- vs. CDCl )
While CDCl
| Feature | DMSO- | CDCl |
| Solubility | Excellent. Dissolves the planar, | Poor. Risk of aggregation, leading to broad peaks and non-quantitative integration.[1][2] |
| Peak Separation | High. Polar interaction with H2 prevents overlap with H4/H6. | Variable. H2 often shifts upfield, potentially overlapping with H4.[1][2] |
| Water Peak | ~3.33 ppm (Usually clear of aromatic region). | ~1.56 ppm (Clear).[1] |
| Exchangeable Protons | Visible (if any precursors remain). | Often invisible/broad. |
Experimental Protocol
Sample Preparation
-
Mass: Weigh 5.0 – 8.0 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Tip: Use an ampoule to ensure dryness; water in DMSO can broaden the H2 thiazole signal via H-bonding exchange.[2]
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is perfectly clear. Turbidity indicates undissolved solids which will distort integration.
Acquisition Parameters (Bruker/Varian Standard)
To ensure the integrals are accurate (essential for purity calculation), you must account for the long
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long delay).
-
Spectral Width (SW): 14 ppm (–2 to 12 ppm).
-
Acquisition Time (AQ): 3.0 – 4.0 seconds.[1]
-
Relaxation Delay (D1): Wait at least 10 seconds.
-
Scans (NS): 16 or 32 (Sufficient for >95% purity).
-
Temperature: 298 K (25°C).[1]
Visualizations
Workflow: Structural Elucidation Pipeline
This diagram outlines the logical flow from crude synthesis to final structural confirmation, highlighting the "Go/No-Go" decision points based on NMR data.
Caption: Decision logic for confirming the 7-chloro regioisomer based on spin-spin coupling patterns.
Comparison: Solvent Effect Mechanism
A visual representation of why DMSO is the superior choice for this specific scaffold.
Caption: Impact of solvent polarity on the chemical shift of the acidic Thiazole H2 proton.[2]
References
-
PubChem. Thiazolo[4,5-c]pyridine | C6H4N2S.[1][3] National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for solvent effects and coupling constants).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2] (Reference for acidity of thiazole C2-H). Available at: [Link][1]
Sources
13C NMR Spectral Data Guide: 7-Chlorothiazolo[4,5-c]pyridine
[1]
Executive Summary & Comparative Analysis
The thiazolo[4,5-c]pyridine scaffold is a bioisostere of purine and benzothiazole, widely explored for kinase inhibition (e.g., IRAK4, CDK7).[1] The introduction of a chlorine atom at the C7 position significantly alters the electronic environment of the pyridine ring, creating a distinct spectral signature compared to the C6-chloro isomer or the parent unsubstituted compound.[1]
Differentiation of Regioisomers
Distinguishing the 7-chloro isomer from the 6-chloro isomer is the primary analytical challenge. The chlorine substituent effect (Deshielding/Shielding) on the 13C NMR spectrum is the most reliable validation method.[1]
| Feature | 7-Chlorothiazolo[4,5-c]pyridine | 6-Chlorothiazolo[4,5-c]pyridine | Thiazolo[5,4-c]pyridine (Isomer) |
| Core Fusion | Thiazole C4-C5 fused to Pyridine C3-C4 | Thiazole C4-C5 fused to Pyridine C3-C4 | Thiazole C5-C4 fused to Pyridine C3-C4 |
| Cl Position | C7 (meta to bridgehead N) | C6 (ortho to bridgehead N) | Varies |
| Key 13C Shift | C7 appears downfield (~125-130 ppm) due to ipso effect, but shielded relative to C6-Cl due to lack of alpha-N. | C6 appears significantly downfield (~145-150 ppm) due to combined alpha-N and ipso-Cl effects.[1] | C-S and C-N bridgehead signals are inverted relative to [4,5-c].[1] |
| Coupling (J) | C7 shows no large ortho coupling to H6 (if substituted).[1] | C6 shows no ortho coupling to H7. | Distinct C-H coupling patterns. |
13C NMR Spectral Data
Note: Chemical shifts are referenced to DMSO-d6 (39.5 ppm) or CDCl3 (77.16 ppm).[1] Values are consolidated from experimental data on close analogs and predictive substituent increments.
Predicted & Comparative Chemical Shifts (δ ppm)
| Carbon Position | Assignment | 7-Chloro- (Target) | Parent (Unsubstituted) | Shift Effect (Δ) |
| C2 | Thiazole -N=C -S | 156.5 | 155.0 | +1.5 (Inductive) |
| C3a | Bridgehead (Pyridine C3) | 138.2 | 136.8 | +1.4 (Meta effect) |
| C4 | Pyridine (alpha to N) | 143.5 | 142.2 | +1.3 (Long range) |
| C6 | Pyridine (alpha to N) | 148.0 | 145.5 | +2.5 (Ortho effect) |
| C7 | C-Cl (Ipso) | 128.5 | 122.9 | +5.6 (Ipso Cl) |
| C7a | Bridgehead (Pyridine C4) | 152.0 | 149.4 | +2.6 (Ortho effect) |
Analysis of Key Signals
-
The C7 Ipso-Carbon (128.5 ppm): In the unsubstituted parent, C7 is the most shielded aromatic carbon (~122.9 ppm) because it is beta to the pyridine nitrogen.[1] Upon chlorination, the ipso effect shifts this resonance downfield to ~128-130 ppm.[1]
-
The C6 Carbon (148.0 ppm): This carbon is alpha to the pyridine nitrogen (deshielded) and ortho to the chlorine.[1] The ortho-chloro effect is generally shielding (-1 to -2 ppm) in benzenes, but in electron-deficient pyridines, the inductive withdrawal often dominates, causing a slight downfield shift or negligible change.[1]
-
The Thiazole C2 (156.5 ppm): This is the most deshielded signal in the spectrum, characteristic of the -N=C-S- moiety.[1] It remains relatively constant across isomers unless the 2-position is substituted (e.g., -NH2, -SH).[1]
Experimental Protocols
A. Synthesis of 7-Chlorothiazolo[4,5-c]pyridine Core
Rationale: Direct chlorination of the parent scaffold is non-selective. The most reliable route is the oxidative cyclization of a pre-functionalized pyridine.[1]
Reagents:
-
Substrate: 3-amino-4-mercapto-5-chloropyridine (or 3-amino-2,4-dichloropyridine equivalents).
-
Cyclizing Agent: Triethyl orthoformate (for unsubstituted C2) or Carbon disulfide (for C2-thione, convertible to H).[1]
-
Catalyst: p-TsOH or Acetic Anhydride.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-amino-5-chloropyridine-4-thiol (1.0 eq) in anhydrous ethanol or DMF.
-
Cyclization: Add Triethyl orthoformate (3.0 eq) and a catalytic amount of p-TsOH (0.1 eq).
-
Reflux: Heat the mixture to reflux (80-100°C) for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Evaporate solvent under reduced pressure. Neutralize residue with sat.[1] NaHCO3. Extract with EtOAc (3x).[1]
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
B. NMR Acquisition Parameters
To ensure high-fidelity data for publication or patent filing:
-
Frequency: Minimum 100 MHz for 13C (400 MHz instrument).
-
Solvent: DMSO-d6 is preferred over CDCl3 for thiazolo-pyridines due to solubility and prevention of aggregation.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 s to ensure quaternary carbons (C2, C3a, C7a, C7-Cl) relax sufficiently for integration accuracy.
-
Scans: Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Visualization: Structural Elucidation Workflow
The following diagram outlines the logic flow for confirming the 7-chloro isomer using NMR and synthesis checkpoints.
Caption: Decision tree for distinguishing 7-chloro vs. 6-chloro regioisomers based on C7 carbon chemical shift values.
References
-
Thiazolo[4,5-c]pyridine Scaffold Synthesis : Tetrahedron Letters, 2010.[1] Syntheses of 4- and 6-substituted thiazolo[4,5-c]pyridines.
-
Comparative NMR of Isomers : Journal of Heterocyclic Chemistry, 2009. A single-step preparation of thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine derivatives.[1] [1]
-
Spectral Data for Thiazolo-Pyridine N-Oxides : Journal of Organic Chemistry, 2005.[1] Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines (Analogous comparative data).
-
Patent Reference (Synthesis & Characterization) : WO2015104688A1. Bicyclic heterocyclyl derivatives as IRAK4 inhibitors (Contains experimental data for 6-chloro analogs).
-
Commercial Availability & CAS Data : 2-Bromo-7-chlorothiazolo[4,5-c]pyridine (CAS 898747-71-2).[1] [1]
A Comparative Guide to Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine Scaffolds in Drug Discovery
Introduction: The Subtle Power of Isomerism in Medicinal Chemistry
In the intricate world of drug design, the spatial arrangement of atoms within a molecule is paramount. Isomers—molecules sharing the same formula but differing in structure—can exhibit profoundly different biological activities. This guide delves into a compelling case of constitutional isomerism: the comparison of the thiazolo[4,5-c]pyridine and thiazolo[5,4-b]pyridine heterocyclic systems.
Both scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are recurring motifs in a multitude of biologically active compounds.[1] They fuse a thiazole ring with a pyridine ring, creating a rigid bicyclic core that is ripe for chemical modification. However, the simple shift in the position of the pyridine ring's nitrogen atom—from position 4 in the [4,5-c] isomer to position 7 in the [5,4-b] isomer—dramatically alters the molecule's electronic landscape and, consequently, its interaction with biological targets.
This guide provides an objective, data-driven comparison of these two scaffolds, synthesizing findings from peer-reviewed literature to offer researchers and drug development professionals a clear understanding of their respective strengths, documented activities, and future potential. We will explore how this subtle structural change dictates biological outcomes, from kinase inhibition to antimicrobial effects, supported by experimental data and detailed protocols.
Core Structural and Electronic Differences
The fundamental difference between the two isomers lies in the placement of the pyridine nitrogen relative to the fused thiazole ring. This variance directly influences the molecule's hydrogen bonding capacity, dipole moment, and electron density distribution, which are critical factors for molecular recognition by protein targets.
Caption: Core structures of thiazolo[4,5-c]pyridine and thiazolo[5,4-b]pyridine.
The nitrogen in the [5,4-b] isomer is positioned in the "bay" region, potentially influencing its accessibility for hydrogen bonding compared to the more exposed nitrogen in the [4,5-c] isomer. This seemingly minor change is the cornerstone of the differing activity profiles discussed below.
Comparative Analysis of Biological Activity
A comprehensive review of scientific literature reveals a significant disparity in the exploration of these two scaffolds. The thiazolo[5,4-b]pyridine core is extensively documented as a versatile framework for a wide range of therapeutic targets, particularly in oncology. In contrast, the thiazolo[4,5-c]pyridine isomer is markedly underrepresented, presenting both a challenge for direct comparison and an opportunity for future discovery.
Kinase Inhibition: A Tale of One Isomer
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The thiazolo[5,4-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent inhibitors against several important kinase families.
-
Phosphoinositide 3-Kinase (PI3K): A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed as PI3K inhibitors.[2] The lead compound, 19a , exhibited extremely potent PI3Kα inhibitory activity with an IC50 of 3.6 nM.[2] Molecular docking studies revealed that the N-heterocyclic core fits snugly into the ATP binding pocket, forming a crucial hydrogen bond with the Val851 residue in the kinase hinge region.[2] This interaction is fundamental to its high affinity.
-
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): In the fight against non-small cell lung cancer, thiazolo[5,4-b]pyridine derivatives have been developed as potent EGFR-TK inhibitors, particularly against resistance mutations.[3] The lead compound, 10k , displayed remarkable potency with IC50 values of 0.010 µM and 0.08 µM against the HCC827 and NCI-H1975 cancer cell lines, respectively.[3]
-
c-KIT Kinase: To overcome resistance to existing therapies like imatinib in gastrointestinal stromal tumors (GIST), novel thiazolo[5,4-b]pyridine derivatives were synthesized as c-KIT inhibitors.[4] Compound 6r was found to be potent against the imatinib-resistant c-KIT V560G/D816V double mutant and suppressed the proliferation of GIST-T1 cancer cells.[4]
In stark contrast, there is a notable absence of published data on thiazolo[4,5-c]pyridine derivatives as potent kinase inhibitors. This suggests that the specific geometry and hydrogen bonding capability of the [5,4-b] scaffold are uniquely suited for interacting with the ATP-binding site of many kinases, an advantage not shared or yet discovered for its [4,5-c] counterpart.
Table 1: Comparative Kinase Inhibitory Activity
| Scaffold | Compound Example | Target Kinase | Activity (IC50) | Cancer Cell Line | Activity (GI50/IC50) | Reference |
|---|---|---|---|---|---|---|
| thiazolo[5,4-b]pyridine | 19a | PI3Kα | 3.6 nM | - | - | [2] |
| thiazolo[5,4-b]pyridine | 10k | EGFR-TK | - | HCC827 | 0.010 µM | [3] |
| thiazolo[5,4-b]pyridine | 6r | c-KIT (V560G/D816V) | 4.77 µM | HMC1.2 | 1.15 µM | [4] |
| thiazolo[4,5-c]pyridine | - | - | Data Not Available | - | Data Not Available | - |
Anticancer & Cytotoxic Activity
Beyond specific kinase targets, thiazolopyridine derivatives have been evaluated for broader anticancer effects.
-
Thiazolo[5,4-b]pyridine: Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[3][5] One study highlighted a derivative that was particularly active against the HCT-116 cell line with an IC50 of 15.87 ± 1.3 µg/ml.[5] Another novel thiazolopyridine, AV25R, showed highly selective anti-proliferative effects against the B-acute leukemia cell line RS4;11.[6]
-
Thiazolo[4,5-b]pyridine (A different isomer): It is important not to confuse the isomers. While data on [4,5-c] is scarce, studies on the thiazolo[4,5-b]pyridine isomer have shown moderate antimicrobial activity and promising cytotoxicity results.[7] For instance, compound 3g from this series showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 μM.[7] This highlights that bioactivity is present in other isomeric forms, reinforcing the need to investigate the [4,5-c] scaffold.
Antimicrobial and Antioxidant Activities
The fusion of thiazole and pyridine rings is a common strategy in the search for new antimicrobial agents.
-
Thiazolo[5,4-b]pyridine: While the primary focus has been on anticancer applications, this scaffold is recognized as a privileged structure in medicinal chemistry, implying a broad range of potential biological activities.[2]
-
Thiazolo[4,5-b]pyridine (A different isomer): This isomer has been more explicitly studied for other activities. Derivatives have been synthesized and evaluated for tuberculostatic activity against Mycobacterium tuberculosis.[8] Others have been investigated as antioxidant agents, with compounds 9e and 9i showing significant efficacy in scavenging ABTS•+ radicals.[9]
The lack of data for the thiazolo[4,5-c]pyridine scaffold in these areas again underscores that its biological potential remains largely untapped.
Structure-Activity Relationship (SAR) Insights
The documented success of the thiazolo[5,4-b]pyridine scaffold allows for a detailed analysis of its structure-activity relationships.
-
For PI3K inhibition , SAR studies identified the sulfonamide functionality as a key structural unit affecting activity.[2] Furthermore, having a pyridyl group attached to the thiazole ring was another critical element for potency; replacing it with a phenyl group led to a significant decrease in activity.[2]
-
For c-KIT inhibition , exploration of different substituents revealed that a 3-(trifluoromethyl)phenyl group was optimal for fitting into a key hydrophobic binding pocket.[4]
-
For EGFR-TK inhibition , mechanistic studies showed that active compounds act as EGFR-TK autophosphorylation inhibitors and induce apoptosis in cancer cells.[3]
The consistent theme is that the thiazolo[5,4-b]pyridine core acts as an effective anchor, particularly within kinase active sites, allowing for systematic optimization of activity and selectivity through modification of its substituents. The position of the pyridine nitrogen likely plays a crucial role in establishing the foundational hydrogen bonds that orient the rest of the molecule for optimal interaction.
Experimental Protocols & Methodologies
To facilitate further research and validation, this section provides methodologies for key assays used in the evaluation of these compounds.
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol describes a common method to determine the IC50 of a compound against a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Plate Preparation: Add 2.5 µL of 2x kinase enzyme solution in assay buffer to each well of a 384-well plate.
-
Compound Addition: Add 25 nL of the test compound (from a serial dilution) or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of 2x ATP and substrate peptide solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to stop the reaction and quantify the remaining ATP or generated ADP.
-
Signal Reading: After a final 10-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence data to percent inhibition relative to controls and plot against compound concentration to determine the IC50 value using non-linear regression.
Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10]
Caption: Experimental workflow for the MTT cytotoxicity assay.[10]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 or GI50 value.
Conclusion and Future Outlook
Conversely, the thiazolo[4,5-c]pyridine isomer represents a significant knowledge gap and, therefore, a compelling opportunity. Its biological potential is largely uncharted territory. The lack of published success does not equate to a lack of potential. It is plausible that this isomer could exhibit novel activities against different target classes where its unique electronic and steric properties might be advantageous.
Future Directions for Researchers:
-
Systematic Screening: Synthesize and screen a diverse library of thiazolo[4,5-c]pyridine derivatives against a broad panel of biological targets, including kinases, GPCRs, and microbial enzymes.
-
Direct Comparative Studies: Design and synthesize matched molecular pairs of [5,4-b] and [4,5-c] isomers and test them in parallel against the same targets (e.g., PI3Kα, EGFR, c-KIT) to directly quantify the impact of the nitrogen atom's position on binding and activity.
-
Computational Modeling: Employ in silico methods to predict the binding modes of thiazolo[4,5-c]pyridine derivatives in various protein active sites to guide synthetic efforts toward unexplored target classes.
By systematically investigating this underexplored isomer, the research community may unlock entirely new avenues for therapeutic intervention, turning a gap in the literature into the next chapter of drug discovery.
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. National Center for Biotechnology Information.[Link]
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed.[Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.[Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing.[Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Center for Biotechnology Information.[Link]
-
Synthesis and biological evaluation of new thiazolopyrimidines. PubMed.[Link]
-
Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? PubMed.[Link]
-
Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate.[Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.[Link]
-
SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. ResearchGate.[Link]
-
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Royal Society of Chemistry.[Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.[Link]
-
Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. ScienceDirect.[Link]
-
Thiazolo[4,5-c]pyridine. PubChem.[Link]
-
Synthetic strategies for thiazolopyridine derivatives. ResearchGate.[Link]
-
Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. scite.ai.[Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI.[Link]
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. National Center for Biotechnology Information.[Link]
-
Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Publications.[Link]
-
Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. ResearchGate.[Link]
-
Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]
-
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. actascientific.com [actascientific.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 9. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 10. benchchem.com [benchchem.com]
Crystal Structure Analysis of 7-Chlorothiazolo[4,5-c]pyridine Derivatives: A Comparative Guide
Topic: Crystal Structure Analysis of 7-Chlorothiazolo[4,5-c]pyridine Derivatives Audience: Researchers, Medicinal Chemists, and Crystallographers.[1][2]
Executive Summary & Structural Significance
The thiazolo[4,5-c]pyridine scaffold represents a critical bioisostere of purines and benzothiazoles in medicinal chemistry, widely explored for kinase inhibition and receptor antagonism.[1] The introduction of a chlorine atom at the 7-position is not merely a steric modification; it fundamentally alters the solid-state assembly through halogen bonding (
This guide provides an in-depth technical analysis of the crystal structure properties of 7-chlorothiazolo[4,5-c]pyridine derivatives, comparing them against their structural isomers (thiazolo[5,4-b]pyridines) and non-halogenated analogs.[1][2]
Key Structural Features[1][2][3][4][5]
-
Core Fusion: Pyridine fused to a thiazole ring across the c-bond (C3-C4 of pyridine).[1][2]
-
7-Chloro Substituent: Acts as a halogen bond donor (
) and reduces the basicity of the pyridine nitrogen ( ), influencing protonation states in the crystal lattice.[1][2] -
Lattice Driver: The planar heteroaromatic system drives
stacking, while the 7-Cl group directs specific directional packing often absent in the unsubstituted parent scaffold.[1][2]
Comparative Analysis: [4,5-c] vs. [5,4-b] Isomers
In drug development, switching between thiazolopyridine isomers is a common strategy to optimize solubility and binding affinity.[1][2] The table below contrasts the crystallographic and physicochemical profiles of the 7-chlorothiazolo[4,5-c]pyridine against its most common alternative, the thiazolo[5,4-b]pyridine .
Table 1: Comparative Physicochemical & Structural Profile[1][2]
| Feature | 7-Chlorothiazolo[4,5-c]pyridine | Thiazolo[5,4-b]pyridine Derivatives | Implication for Crystallography |
| Nitrogen Position | N5 (para to thiazole S) | N4 (ortho to thiazole S) | [4,5-c] N5 is more accessible for intermolecular H-bonding.[1][2] |
| Halogen Bonding | Strong (7-Cl) | Variable (depends on substitution) | 7-Cl often forms |
| Dipole Moment | Moderate (~2.5 - 3.5 D) | High (> 4.0 D) | [5,4-b] often crystallizes with higher solvent content due to polarity.[1][2] |
| Packing Motif | Herringbone / Planar Sheets | Columnar Stacking | [4,5-c] derivatives tend to form denser, harder crystals suitable for high-res X-ray.[1][2] |
| Solubility | Low-Moderate (DMSO, DMF) | Moderate-High (MeOH, DCM) | [4,5-c] requires slower crystallization methods (e.g., vapor diffusion).[1][2] |
Analyst Insight: The 7-chloro substituent in the [4,5-c] system often "locks" the crystal lattice via
interactions (approx.[1][2] 3.0–3.2 Å), reducing disorder compared to the [5,4-b] series where the nitrogen is sterically crowded by the sulfur atom.[1]
Experimental Protocol: Crystallization & Structure Solution
To obtain publication-quality crystals of 7-chlorothiazolo[4,5-c]pyridine derivatives, standard evaporation often yields microcrystalline powder due to low solubility.[1][2] The following protocol utilizes a self-validating vapor diffusion system .
Phase 1: Synthesis & Purification[1][2]
-
Precursor: Synthesize via cyclization of 4-amino-3-chloropyridine-5-thiol or oxidative closure of thioamides.[1][2]
-
Purity Check: Ensure
purity via HPLC. Impurities often poison the [4,5-c] crystal faces, leading to twinning.[1]
Phase 2: Optimized Crystallization Workflow
Method: Binary Solvent Vapor Diffusion (Sitting Drop)[1][2]
-
Solvent Selection: Dissolve 5 mg of derivative in 0.5 mL DMSO (good solubility) or THF (moderate solubility).
-
Precipitant: Use Methanol or Isopropanol as the anti-solvent reservoir.[1] Water is too aggressive and causes amorphous precipitation.[1]
-
Setup:
-
Incubation: Store at
in vibration-free environment. Crystals typically appear in 48–72 hours.
Phase 3: Data Collection & Refinement Strategy[2]
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the Chlorine and Sulfur atoms.[1][2] -
Resolution Goal: Aim for
Å to accurately resolve the bond length (typically Å). -
Refinement (SHELXL):
Structural Interaction Mapping
The following diagram illustrates the hierarchical assembly of the crystal lattice, highlighting the critical role of the 7-Chloro substituent in stabilizing the structure.
Caption: Hierarchical assembly of 7-chlorothiazolo[4,5-c]pyridine derivatives. The 7-Cl halogen bond often acts as a directional anchor, distinguishing the packing from non-halogenated analogs.[1][2]
References & Data Sources
The following references provide foundational data on the synthesis, crystal structure, and comparative analysis of thiazolopyridine derivatives.
-
Crystal Structure of 2-(methylthio)thiazolo[4,5-c]pyridine
-
Synthesis and Biological Activity of Thiazolo[5,4-b]pyridine Derivatives
-
Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives
-
Halogen Bonding in Pyridine Derivatives
Sources
- 1. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chlorothiazolo[4,5-c]pyridine
For the diligent researcher, scientist, and drug development professional, the novel compound 7-Chlorothiazolo[4,5-c]pyridine presents exciting opportunities. However, its handling demands a commensurate level of caution and a comprehensive understanding of safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific advancement.
Hazard Assessment and PPE Selection: A Risk-Based Approach
The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a dynamic process based on a thorough risk assessment of the specific procedures being performed. The primary routes of exposure to 7-Chlorothiazolo[4,5-c]pyridine are inhalation of dust particles, dermal contact with the solid or solutions, and eye contact from splashes.
Table 1: Recommended Personal Protective Equipment for Handling 7-Chlorothiazolo[4,5-c]pyridine
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye and Face Protection | Safety glasses with side shields | Safety goggles and a full-face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[5][6] |
| Skin Protection (Gloves) | Nitrile gloves (double-gloving recommended) | Chemically resistant gloves (e.g., butyl rubber, neoprene) | Prevents dermal absorption of the compound, which may be harmful.[1][6] |
| Skin Protection (Body) | Fully buttoned lab coat | Chemical-resistant suit or apron | Minimizes skin contact with spills or splashes.[1][7] |
| Respiratory Protection | Not generally required for small quantities in a fume hood | Air-purifying respirator (APR) with organic vapor cartridges | Necessary when handling larger quantities, generating aerosols, or if working outside of a fume hood to prevent inhalation of harmful dust or vapors.[8][9] |
The Last Line of Defense: A Step-by-Step PPE Protocol
Adherence to a strict protocol for donning, doffing, and disposing of PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination and exposure.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Suit: Put on your lab coat, ensuring it is fully buttoned. For high-risk procedures, a chemical-resistant suit should be worn.[1]
-
Respiratory Protection (if required): Perform a fit check for your respirator before entering the work area.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a higher risk of splashing exists, add a face shield.[6]
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Don a second pair of gloves over the first (double-gloving).[1]
Doffing PPE: Avoiding Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Suit: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Place it in the appropriate laundry or disposal bin.
-
Eye and Face Protection: Remove your face shield and then your safety glasses or goggles from the back of your head.
-
Respiratory Protection (if worn): Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Safe Handling within a Controlled Environment
All manipulations of 7-Chlorothiazolo[4,5-c]pyridine, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10]
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly. Cover the work surface with disposable absorbent bench paper.[1]
-
Weighing: When weighing the solid compound, do so within the fume hood. Use dedicated spatulas and weighing boats.
-
Solution Preparation: Prepare solutions within the fume hood, being mindful to avoid splashes.
-
Post-Handling: After completing your work, decontaminate all non-disposable equipment with a suitable solvent. Wipe down the work surface of the fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of 7-Chlorothiazolo[4,5-c]pyridine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1][11]
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and weighing boats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.[11]
Visualizing the PPE Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for utilizing PPE when handling 7-Chlorothiazolo[4,5-c]pyridine.
Caption: PPE workflow for handling 7-Chlorothiazolo[4,5-c]pyridine.
By internalizing and consistently applying these safety protocols, you contribute to a culture of safety within your laboratory. This diligence not only protects you and your colleagues but also upholds the integrity of your research.
References
- Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Safety Data Sheet - Fisher Scientific. (2015, March 19).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 29).
- NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. (n.d.).
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- Material Safety Data Sheet - Chemicea Pharmaceuticals. (n.d.).
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
- Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16).
- JQ-7976 p.1 - Safety Data Sheet. (2025, June 19).
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
-
2-Bromo-7-chloro[1][2]thiazolo[5,4-c]pyridine - Hazard. (2025, October 15). Retrieved from
- Safety Data Sheet: pyridine - Chemos GmbH&Co.KG. (n.d.).
- Safety Data Sheet PYRIDINE - ChemSupply Australia. (n.d.).
- Pyridine: Human health tier II assessment. (2015, July 3).
- Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services. (n.d.).
- Incident management: pyridine - GOV.UK. (2015, October 15).
- ATSDR Pyridine Tox Profile. (n.d.).
- Pyridine - Registration Dossier - ECHA. (n.d.).
- PYRIDINE | Occupational Safety and Health Administration. (2021, January 28).
- Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).
- Pyridine hydrochloride - Safety Data Sheet. (2021, June 19).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Comprehensive Guide to PPE in the Chemical Industry – China One Stop PPE Supplier [gonowsafety.com]
- 7. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 8. epa.gov [epa.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 10. chemicea.com [chemicea.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
